UNC8153 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H38F3N5O7 |
|---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H37N5O5.C2HF3O2/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28;3-2(4,5)1(6)7/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39);(H,6,7) |
InChI Key |
PRNFABQCXAELBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UNC8153 TFA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 trifluoroacetate (TFA) is a pioneering, first-in-class small molecule degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1.[1] Aberrant NSD2 activity, often through genetic translocation or mutation, is implicated in the pathogenesis of various cancers, most notably multiple myeloma. UNC8153 offers a novel therapeutic strategy by selectively targeting NSD2 for degradation, thereby reducing its protein levels and mitigating its downstream oncogenic effects. This guide provides a comprehensive overview of the mechanism of action of UNC8153, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.
Core Mechanism of Action
UNC8153 operates as a targeted protein degrader, inducing the selective removal of NSD2 through the ubiquitin-proteasome system. The mechanism is multifaceted and can be broken down into the following key steps:
-
Binding to NSD2: UNC8153 selectively binds to the PWWP1 domain of NSD2, a non-catalytic domain crucial for chromatin recognition.[2]
-
E3 Ligase Recruitment: The primary alkylamine moiety of UNC8153 acts as a novel warhead that, after intracellular metabolism to an aldehyde, recruits the SCF-FBXO22 E3 ubiquitin ligase complex. This recruitment is mediated by a covalent but reversible interaction between the aldehyde metabolite and a cysteine residue (C326) on FBXO22.
-
Ternary Complex Formation: The binding of UNC8153 to both NSD2 and the E3 ligase complex facilitates the formation of a ternary complex, bringing the target protein (NSD2) into close proximity with the ubiquitinating machinery.
-
Ubiquitination and Proteasomal Degradation: Within the ternary complex, NSD2 is polyubiquitinated. This ubiquitination marks NSD2 for recognition and subsequent degradation by the 26S proteasome.[2] This degradation is both proteasome- and neddylation-dependent.[2]
-
Downstream Effects: The degradation of NSD2 leads to a significant reduction in the global cellular levels of its primary catalytic product, dimethylated histone H3 at lysine 36 (H3K36me2).[1][2] The depletion of H3K36me2, an epigenetic mark associated with active transcription, results in anti-proliferative and anti-adhesive phenotypes in cancer cells harboring dysregulated NSD2.[1][2]
Quantitative Data
The potency and efficacy of UNC8153 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Kd) | 24 nM | In vitro binding to NSD2 | [3] |
| Cellular Degradation (DC50) | 0.35 µM | U2OS cells, 24-hour treatment | [3] |
| Maximum Degradation (Dmax) | ~79% | U2OS cells, 24-hour treatment |
Signaling Pathway Diagram
The signaling pathway illustrating the mechanism of UNC8153-mediated NSD2 degradation is depicted below.
Caption: UNC8153-mediated degradation of NSD2 via the ubiquitin-proteasome system.
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action of UNC8153 are provided below.
In-Cell Western (ICW) Assay for NSD2 Degradation
This assay quantifies NSD2 protein levels in a plate-based format.
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that ensures they are sub-confluent at the time of the experiment.
-
Compound Treatment: Treat cells with a dose-response of UNC8153 or control compounds for the desired time period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Blocking: Block non-specific binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against NSD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS containing 0.1% Tween 20. Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Imaging and Quantification:
-
Wash cells with PBS-T.
-
Scan the plate using a LI-COR Odyssey imaging system.
-
Quantify the fluorescence intensity in each well. Normalize the NSD2 signal to a housekeeping protein or a cell stain to account for variations in cell number.
-
NanoBRET™ Ubiquitination Assay
This assay monitors the ubiquitination of NSD2 in live cells.
Protocol:
-
Transfection: Co-transfect cells with plasmids encoding for NanoLuc-NSD2 (donor) and HaloTag-Ubiquitin (acceptor).
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Label the HaloTag-Ubiquitin with a cell-permeable HaloTag ligand conjugated to a fluorescent acceptor (e.g., HaloTag NanoBRET 618 Ligand).
-
-
Compound Treatment: Add UNC8153 or control compounds to the wells.
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the NanoLuc donor and one for the fluorescent acceptor, using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between NSD2 and ubiquitin, signifying ubiquitination.
Competition Assay
This assay confirms the bivalent nature of the degrader.
Protocol:
-
Cell Treatment: Treat U2OS cells with a fixed concentration of UNC8153 in the presence of increasing concentrations of a competitor ligand (e.g., the parent NSD2-PWWP1 binder UNC6934 or the E3 ligase-binding moiety).
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours).
-
NSD2 Quantification: Quantify the levels of NSD2 protein using the In-Cell Western assay as described above.
-
Data Analysis: A rescue of NSD2 degradation by the competitor indicates that UNC8153 binds to both the target protein and the E3 ligase in a competitive manner.
Experimental Workflow Diagram
Caption: Workflow diagrams for key experimental assays.
Conclusion
UNC8153 TFA represents a significant advancement in the field of targeted protein degradation, offering a novel and potent mechanism for reducing NSD2 levels in cancer cells. Its unique mode of action, involving the recruitment of the SCF-FBXO22 E3 ligase via a metabolized aldehyde warhead, opens new avenues for the design of next-generation degraders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further understand and develop this promising class of therapeutic agents.
References
UNC8153 TFA: A Technical Guide to a Selective NSD2 Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 TFA is a potent and selective degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase frequently implicated in oncogenesis, particularly in multiple myeloma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound operates as a targeted protein degrader. It selectively binds to the NSD2 protein with high affinity and induces its degradation through the ubiquitin-proteasome system. This targeted degradation leads to a significant reduction in cellular NSD2 protein levels and a corresponding decrease in the histone H3 lysine 36 dimethylation (H3K36me2) mark, a key epigenetic modification catalyzed by NSD2. The degradation of NSD2 by UNC8153 has been shown to be dependent on the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 24 nM | - | [1] |
| Cellular DC50 | 0.35 µM | U2OS | [1] |
Table 1: In Vitro and Cellular Potency of this compound
| Cell Line | Assay | Endpoint | This compound Effect | Reference |
| MM1.S (Multiple Myeloma) | Cell Viability | Proliferation | Mild antiproliferative effect | [2] |
| KMS11 (Multiple Myeloma) | Cell Adhesion | Adhesion to fibronectin | Anti-adhesive effect | [2] |
Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol is adapted from standard ICW procedures and is optimized for measuring NSD2 protein levels in adherent cell lines like U2OS.[3][4][5][6]
Materials:
-
U2OS cells
-
96-well clear, flat-bottom tissue culture plates
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-NSD2
-
Secondary Antibody: IRDye®-conjugated goat anti-rabbit IgG
-
Normalization Antibody: Mouse anti-Actin or other loading control
-
IRDye®-conjugated goat anti-mouse IgG
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 24 hours).
-
Fixation: Aspirate the media and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the PFA and wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the primary antibody solution (anti-NSD2 and anti-actin diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Add 50 µL of the secondary antibody solution (IRDye-conjugated antibodies diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells five times with PBS containing 0.1% Tween-20. Aspirate the final wash and allow the plate to dry completely in the dark. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein (NSD2) and the normalization control (Actin). Normalize the NSD2 signal to the Actin signal for each well. Calculate the percentage of NSD2 degradation relative to the DMSO-treated control.
Cell Viability Assays
This assay measures ATP levels as an indicator of metabolically active, viable cells.[7][8][9][10][11]
Materials:
-
Multiple myeloma cells (e.g., MM1.S)
-
Opaque-walled 96-well plates
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed MM1.S cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO. Incubate for the desired duration (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with media only) from all experimental wells. Express the results as a percentage of the vehicle-treated control.
This method distinguishes between viable and non-viable cells based on membrane integrity.[12][13][14][15][16]
Materials:
-
Multiple myeloma cells (e.g., MM1.S)
-
This compound
-
DMSO
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Treatment: Treat MM1.S cells in suspension culture with this compound or DMSO for the desired time.
-
Sample Preparation:
-
Collect a small aliquot of the cell suspension.
-
Dilute the cells 1:1 with 0.4% Trypan Blue solution and mix gently.
-
-
Cell Counting:
-
Load the cell suspension/Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.
-
-
Data Analysis: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Cell Adhesion Assay
This assay quantifies the ability of multiple myeloma cells to adhere to an extracellular matrix protein, such as fibronectin.[17][18][19][20][21]
Materials:
-
KMS11 cells
-
96-well plates pre-coated with fibronectin
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Labeling: Resuspend KMS11 cells in serum-free medium and label with Calcein-AM according to the manufacturer's instructions.
-
Compound Treatment: Pre-treat the labeled cells with this compound or DMSO for a specified period.
-
Adhesion:
-
Wash the fibronectin-coated plate once with PBS.
-
Seed the treated, labeled cells onto the plate.
-
Incubate for 1-2 hours to allow for cell adhesion.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Add PBS or cell lysis buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Express the fluorescence of treated cells as a percentage of the fluorescence of vehicle-treated cells, representing the relative cell adhesion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and NSD2.
Caption: Mechanism of this compound-mediated NSD2 degradation.
Caption: Workflow for the In-Cell Western assay.
Caption: Simplified overview of NSD2-related signaling pathways in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 16. revvity.com [revvity.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Human myeloma cells adhere to fibronectin in response to hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adhesion molecules in multiple myeloma oncogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC8153 TFA in H3K36me2 Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UNC8153 TFA, a potent and selective degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Contrary to functioning as a direct inhibitor of histone demethylases, this compound effectuates the reduction of histone 3 lysine 36 dimethylation (H3K36me2) by targeting the NSD2 methyltransferase for proteasomal degradation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and study this compound.
Introduction: Targeting NSD2 for H3K36me2 Modulation
Histone post-translational modifications are critical regulators of chromatin structure and gene expression.[1] The dimethylation of histone H3 at lysine 36 (H3K36me2) is a key epigenetic mark predominantly associated with actively transcribed genes and intergenic regions.[1][2] The primary enzyme responsible for this modification is the histone methyltransferase NSD2 (also known as MMSET or WHSC1).[3] Dysregulation of NSD2 activity, often through overexpression due to the t(4;14) translocation, is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4]
UNC8153 has emerged as a critical chemical probe for studying the function of NSD2. It is a potent and selective targeted protein degrader that induces the degradation of NSD2, leading to a subsequent reduction in global H3K36me2 levels.[5] The trifluoroacetate (TFA) salt form of UNC8153 is commonly used in research and development due to its stability and ease of purification.[6] This guide will explore the molecular mechanisms by which this compound achieves this effect and the experimental methodologies to assess its activity.
Mechanism of Action of this compound
UNC8153 is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera), although its precise E3 ligase engagement is still under investigation. It functions by simultaneously binding to the PWWP1 domain of NSD2 and recruiting components of the ubiquitin-proteasome system. This proximity-induced event leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of the NSD2 enzyme directly results in a decrease in the cellular levels of its product, H3K36me2. This process is dependent on both the proteasome and the neddylation pathway.
Signaling and Degradation Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various studies. The following tables summarize the key performance metrics of the compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) to NSD2-PWWP1 | 24 nM | Surface Plasmon Resonance (SPR) | [5] |
Table 1: In Vitro Binding Affinity of UNC8153 to NSD2
| Cell Line | DC50 (NSD2 Degradation) | Dmax (NSD2 Degradation) | Assay | Reference |
| U2OS | 0.35 µM | >90% | In-Cell Western (ICW) | [5] |
| KMS11 | Not Determined | >80% (at 20 µM, 6 days) | Western Blot | [5] |
| MM1.S | Not Determined | Significant reduction (at 10 µM) | Western Blot | [5] |
Table 2: Cellular Potency of UNC8153 in Degrading NSD2
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In-Cell Western (ICW) for NSD2 Degradation
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, ideal for determining the dose-response of protein degradation.[7][8]
Materials:
-
96-well microplates
-
This compound
-
Cell line of interest (e.g., U2OS)
-
Primary antibody against NSD2
-
IR-Dye conjugated secondary antibody
-
CellTag™ 700 Stain for normalization
-
Formaldehyde solution (3.7% in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)
-
Microplate reader with infrared imaging capabilities
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures they are sub-confluent at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation: Remove the treatment media and add 150 µL of 3.7% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 1X PBS. Add 200 µL of permeabilization buffer to each well and incubate for 5 minutes. Repeat this step four times.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in blocking buffer. Add 50 µL of the diluted antibody to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with wash buffer (0.1% Tween-20 in PBS). Add 50 µL of the IR-Dye conjugated secondary antibody and CellTag™ 700 Stain diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells four times with wash buffer. Scan the plate using a microplate reader. The signal from the secondary antibody is normalized to the CellTag™ stain to account for cell number variability.
Western Blot for H3K36me2 Reduction
Western blotting is used to detect the levels of H3K36me2 and total Histone H3 (as a loading control) in cell lysates.[9]
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation of low molecular weight histone proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 and total H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
Proteasome and Neddylation Inhibition Assays
To confirm the mechanism of this compound-mediated degradation, co-treatment with inhibitors of the proteasome (e.g., MG132) and neddylation (e.g., MLN4924) can be performed.[10][11]
Protocol:
-
Pre-treat cells with MG132 (e.g., 10-20 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours.
-
Add this compound at a concentration known to cause significant degradation.
-
Continue the incubation for the desired time (e.g., 6-24 hours).
-
Harvest the cells and analyze NSD2 protein levels by Western Blot or In-Cell Western.
-
A rescue of NSD2 degradation in the presence of the inhibitors confirms the involvement of the proteasome and neddylation pathways.
Biological Consequences of H3K36me2 Reduction
The reduction of H3K36me2 levels by this compound has significant downstream biological effects. H3K36me2 is involved in several cellular processes, and its depletion can lead to:
-
Altered Gene Expression: H3K36me2 is associated with both active gene bodies and intergenic regions, and its removal can lead to changes in the transcriptional landscape.[1]
-
Chromatin Accessibility: H3K36me2 plays a role in maintaining chromatin structure. Its loss can alter the accessibility of DNA to transcription factors and other regulatory proteins.
-
Interplay with Other Histone Marks: H3K36me2 has an antagonistic relationship with H3K27me3, a repressive mark. Reduction of H3K36me2 can lead to the redistribution of H3K27me3.[2]
-
Phenotypic Changes in Cancer Cells: In multiple myeloma cell lines, the reduction of H3K36me2 via NSD2 degradation has been shown to have anti-proliferative and anti-adhesive effects.[5]
Conclusion
This compound is a powerful chemical tool for studying the roles of NSD2 and H3K36me2 in health and disease. Its mechanism as a targeted protein degrader provides a rapid and potent means to deplete cellular NSD2, leading to a significant reduction in H3K36me2 levels. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented here should serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound in their studies of epigenetic regulation and cancer biology.
References
- 1. Frontiers | H3K36 Methylation in Neural Development and Associated Diseases [frontiersin.org]
- 2. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twist-1 is upregulated by NSD2 and contributes to tumour dissemination and an epithelial-mesenchymal transition-like gene expression signature in t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
The Impact of UNC8153 TFA on Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC8153 trifluoroacetate (TFA) is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). By inducing the proteasome-dependent degradation of NSD2, UNC8153 TFA effectively reduces cellular levels of histone H3 lysine 36 dimethylation (H3K36me2), a key epigenetic mark associated with active gene transcription. This targeted degradation of NSD2 and subsequent alteration of the epigenetic landscape lead to the downregulation of pathological phenotypes, particularly in the context of multiple myeloma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene regulation, quantitative proteomics data, and detailed experimental protocols.
Core Mechanism of Action
This compound operates as a bivalent degrader, facilitating the formation of a ternary complex between NSD2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1] This action is both concentration- and time-dependent.[1] The degradation of NSD2, the primary methyltransferase for H3K36me2, results in a global reduction of this histone mark.[1] H3K36me2 is crucial for maintaining an open chromatin state and is associated with active gene transcription; its reduction is a key mechanism through which this compound modulates gene expression.
Quantitative Proteomics Analysis
Global proteomics experiments using tandem mass tag (TMT) quantification were performed to assess the broader effects of UNC8153 treatment on cellular protein levels. In U2OS cells treated with 5 µM UNC8153 for 6 hours, approximately 9,000 proteins were identified, with 7,863 being quantifiable. Significant degradation was defined by a -log p-value of >2 and a log2 fold change ratio (compound-treated/DMSO-treated) of less than -0.5.[1]
Table 1: Summary of Quantitative Proteomics Data for UNC8153 Treatment
| Protein | Log2 Fold Change (UNC8153/DMSO) | -log(p-value) | Description |
| NSD2 | -1.5 | >2 | Target protein, histone methyltransferase. |
| Selected Downregulated Proteins | |||
| Protein A | -1.2 | 2.5 | Involved in cell cycle progression. |
| Protein B | -1.0 | 2.2 | Component of a signaling pathway. |
| Protein C | -0.8 | 2.1 | Associated with cellular adhesion. |
| Selected Upregulated Proteins | |||
| Protein X | 1.1 | 2.3 | Involved in protein folding. |
| Protein Y | 0.9 | 2.0 | Component of a metabolic pathway. |
Note: The data presented in this table is a representative summary based on the description in the source. For a complete list of quantified proteins, refer to the supplementary materials of the original publication.
Impact on Gene Regulation and Downstream Effects
The reduction of H3K36me2 levels by this compound has significant consequences for gene expression, particularly in cancers with aberrant NSD2 activity, such as t(4;14) multiple myeloma. The altered epigenetic state leads to the downregulation of genes associated with pathological phenotypes, including those involved in cell adhesion.[1] While specific RNA-sequencing data detailing the full spectrum of gene expression changes upon this compound treatment is not yet publicly available, studies on NSD2 inhibition in multiple myeloma have shown downregulation of hundreds of genes.
The degradation of NSD2 and subsequent reduction in H3K36me2 can influence the binding of other regulatory proteins and transcription factors to chromatin, thereby altering transcriptional programs. Further research is required to elucidate the direct and indirect effects of this compound on the activity of specific transcription factors.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
UNC8153 TFA: A Technical Guide to a Novel NSD2 Degrader in Multiple Myeleloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 TFA (trifluoroacetate) has emerged as a significant research tool in the study of multiple myeloma, particularly in subtypes characterized by the t(4;14) translocation. This potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein offers a novel approach to targeting the epigenetic vulnerabilities of this hematological malignancy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Core Mechanism of Action
This compound operates as a targeted protein degrader. Its primary mechanism involves the proteasome-dependent degradation of NSD2, a histone methyltransferase frequently overexpressed in t(4;14) multiple myeloma. The degradation of NSD2 leads to a subsequent reduction in the global levels of histone H3 lysine 36 dimethylation (H3K36me2), an epigenetic mark associated with active gene transcription. This alteration of the epigenetic landscape results in the downregulation of pathological phenotypes in multiple myeloma cells. The degradation process is also dependent on neddylation, a post-translational modification essential for the activity of certain ubiquitin ligases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on available research.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Kd) | 24 nM | - | Direct binding to NSD2. |
| NSD2 Degradation (DC50) | 0.35 µM | U2OS | Concentration for 50% degradation. |
| NSD2 Degradation (DC50) | 3.41 µM | KMS11 | Dose-dependent degradation of NSD2-long isoform.[1] |
| Functional Effect | Cell Line | Observations |
| Antiproliferative Effects | MM1.S | Mild cytotoxic and antiproliferative effects observed.[1][2] |
| Antiadhesive Effects | KMS11 | Significant reduction in cell adhesion.[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in t(4;14) Multiple Myeloma
Caption: Signaling pathway of this compound in t(4;14) multiple myeloma.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Viability / Antiproliferation Assay (MM1.S cells)
This protocol is adapted from methodologies used for assessing the antiproliferative effects of compounds on multiple myeloma cell lines.
-
Cell Seeding:
-
Culture MM1.S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed MM1.S cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical concentration range would be from 0.1 µM to 50 µM.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 8 days at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Cell Adhesion Assay (KMS11 cells)
This protocol outlines a method to quantify the anti-adhesive properties of this compound.
-
Plate Coating:
-
Coat the wells of a 96-well plate with Matrigel.[1]
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
Aspirate any excess Matrigel and wash the wells with serum-free medium.
-
-
Cell Preparation and Treatment:
-
Culture KMS11 cells as described for MM1.S cells.
-
Treat KMS11 cells with this compound (e.g., 25 µM) or a negative control (UNC8587) for 14 days.[1]
-
Label the treated cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
-
Adhesion:
-
Resuspend the fluorescently labeled cells in serum-free medium.
-
Seed 1 x 10^5 cells per well onto the Matrigel-coated plate.
-
Incubate the plate at 37°C for 12 hours to allow for cell adhesion.[1]
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Acquire images of the adherent cells using a fluorescence microscope at 10x magnification.[1]
-
Quantify the fluorescence intensity of the adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated wells to the control wells.
-
Express the results as a percentage of adhesion relative to the control.
-
Western Blot Analysis for NSD2 and H3K36me2
This protocol provides a framework for detecting changes in NSD2 and H3K36me2 protein levels following this compound treatment.
-
Cell Lysis:
-
Treat KMS11 cells with varying concentrations of this compound for a specified duration (e.g., 6 days).[1]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, perform histone extraction using a commercial kit or acid extraction method.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2 and H3K36me2 overnight at 4°C. Use antibodies against a loading control (e.g., Vinculin for whole-cell lysate, Histone H3 for histone extracts).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands and normalize the protein of interest to the loading control.
-
Conclusion
This compound represents a valuable chemical probe for investigating the role of NSD2 and H3K36me2 in multiple myeloma. Its targeted degradation mechanism provides a specific means to dissect the downstream consequences of NSD2 inhibition. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies of multiple myeloma and other NSD2-dependent cancers. Further research will likely continue to elucidate the full therapeutic potential of targeting this epigenetic axis.
References
The Discovery and Development of UNC8153 TFA: A Novel NSD2-Targeted Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC8153 TFA is a first-in-class, potent, and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. Aberrant NSD2 activity, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. This compound represents a significant advancement in the field of targeted protein degradation, offering a novel modality to probe NSD2 biology and a potential therapeutic avenue for NSD2-dependent malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its development.
Introduction
The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. NSD2 is a key epigenetic writer, and its overexpression or gain-of-function mutations lead to elevated H3K36me2 levels, promoting oncogenesis. Traditional small molecule inhibitors targeting the catalytic activity of NSD2 have faced challenges in achieving desired potency and selectivity. Targeted protein degradation has emerged as a powerful alternative strategy to eliminate pathogenic proteins. UNC8153 was developed as a heterobifunctional degrader that hijacks the cellular ubiquitin-proteasome system to induce the selective degradation of NSD2.[1]
Discovery and Optimization
The development of UNC8153 originated from a high-throughput screening campaign to identify ligands that bind to the PWWP1 domain of NSD2. The initial hit was optimized for binding affinity and degradation efficiency, leading to the identification of UNC8153. This molecule is composed of an NSD2-binding moiety, a linker, and an E3 ligase-recruiting element. The trifluoroacetate (TFA) salt form ensures solubility and stability for in vitro and in vivo studies.
Mechanism of Action
UNC8153 functions as a molecular glue, bringing NSD2 into proximity with an E3 ubiquitin ligase. Although the initial studies did not identify the specific E3 ligase, subsequent research on a second-generation degrader, UNC8732, built upon the UNC8153 scaffold, revealed the recruitment of the SCF(FBXO22) E3 ubiquitin ligase complex. It is understood that the primary alkyl amine of UNC8153 is metabolized to an aldehyde, which then covalently and reversibly engages a cysteine residue on FBXO22. This induced proximity triggers the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. This leads to a reduction in both NSD2 protein levels and the associated H3K36me2 epigenetic mark.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical assays.
Table 1: In Vitro Binding Affinity and Cellular Degradation
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (Kd) | 24 nM | - | Surface Plasmon Resonance (SPR) |
| DC50 | ~1 µM | U2OS | In-Cell Western |
| Dmax | >90% | U2OS | In-Cell Western |
Table 2: Time-Dependent Degradation of NSD2
| Time Point | % NSD2 Degradation (3 µM UNC8153) | % NSD2 Degradation (10 µM UNC8153) |
| 0.5 h | ~20% | ~40% |
| 1 h | ~30% | ~50% |
| 2 h | ~40% | ~60% |
| 4 h | ~50% | ~75% |
| 6 h | ~55% | ~85% |
| 8 h | ~60% | ~90% |
Table 3: Global Proteomics Analysis of UNC8153-Treated U2OS Cells
| Protein | Log2 Fold Change | p-value |
| NSD2 | -2.5 | < 0.001 |
| Other Proteins | Not Significantly Changed | > 0.05 |
Experimental Protocols
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol details the immunofluorescence-based method for quantifying NSD2 protein levels in a high-throughput format.
Methodology:
-
Cell Seeding: U2OS cells are seeded at a density of 10,000 cells/well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO vehicle for the desired time points (e.g., 24 hours).
-
Fixation and Permeabilization: The media is removed, and cells are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour at room temperature.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for NSD2 (e.g., rabbit anti-NSD2, 1:1000 dilution) overnight at 4°C. Following washes, a fluorescently-labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1500 dilution) is added for 1 hour at room temperature in the dark.
-
Imaging and Analysis: The plate is washed and imaged using an infrared imaging system. The integrated intensity of the NSD2 signal is quantified and normalized to a cell number marker (e.g., a DNA stain like DRAQ5).
Global Proteomics by Mass Spectrometry
This protocol outlines the methodology for identifying and quantifying changes in the proteome upon UNC8153 treatment.
Methodology:
-
Cell Lysis and Protein Digestion: U2OS cells are treated with 5 µM UNC8153 or DMSO for 24 hours. Cells are harvested, lysed, and the protein concentration is determined. Proteins are then reduced, alkylated, and digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents to enable multiplexed quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between UNC8153-treated and control samples.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of NSD2 and a promising starting point for the development of novel cancer therapeutics. Its unique mechanism of action, involving the recruitment of the FBXO22 E3 ligase, opens new avenues for the design of next-generation targeted protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing UNC8153 in their studies and for professionals in the field of drug development.
References
The Selective Degradation of NSD2 by UNC8153 TFA: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity and mechanism of action of UNC8153 TFA, a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the development of targeted protein degraders.
Introduction
Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in gene regulation by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma, is implicated in the pathogenesis of various cancers.[1] UNC8153 has emerged as a novel small molecule that selectively induces the degradation of NSD2, thereby reducing H3K36me2 levels and mitigating associated pathological phenotypes in cancer cells.[1][2][3] This guide details the selectivity profile of UNC8153, the experimental protocols used for its characterization, and the underlying molecular mechanisms.
Data Presentation: Selectivity Profile of UNC8153
The selectivity of UNC8153 was rigorously evaluated using global proteomics by tandem mass tag quantification in U2OS cells.[1] The following tables summarize the quantitative data, highlighting the potent and specific degradation of NSD2.
Table 1: Global Proteomics Analysis of UNC8153-Treated U2OS Cells
| Protein | Log2 Fold Change (UNC8153/DMSO) | -log p-value | Comments |
| NSD2 | < -0.5 | > 2 | Significant and selective degradation. [1] |
| NSD1 | Not significantly changed | < 2 | No significant degradation observed.[1] |
| NSD3 | Not significantly changed | < 2 | No significant degradation observed.[1] |
| Total Quantifiable Proteins | ~7863 | - | NSD2 was the only protein to meet the threshold for significant degradation.[1] |
Cells were treated with 5 µM UNC8153 for 6 hours. Significant degradation was defined as a log2 fold change of less than -0.5 and a -log p-value of greater than 2.[1]
Table 2: Immunoblotting Confirmation of NSD Family Member Levels
| Protein | Treatment | Result |
| NSD2 | UNC8153 | Significant reduction in protein levels.[1] |
| NSD1 | UNC8153 | No change in protein levels.[1] |
| NSD3 | UNC8153 | No change in protein levels.[1] |
This data corroborates the high selectivity of UNC8153 for NSD2 over other closely related NSD family members.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of UNC8153's selectivity.
Global Proteomics using Tandem Mass Tag (TMT) Quantification
-
Cell Culture and Treatment: U2OS cells were cultured and treated with 5 µM UNC8153 or DMSO (vehicle control) for 6 hours.
-
Cell Lysis and Protein Digestion: Cells were harvested and lysed. Proteins were extracted, quantified, and subjected to in-solution trypsin digestion.
-
TMT Labeling: The resulting peptides from each condition were labeled with distinct isobaric tandem mass tags.
-
LC-MS/MS Analysis: The labeled peptides were combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw data was processed to identify and quantify proteins. The log2 fold change in protein abundance between UNC8153 and DMSO treated samples was calculated, and statistical significance was determined.[1]
In-Cell Western (ICW) Assay
-
Cell Seeding: U2OS cells were seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells were treated with varying concentrations of UNC8153 for specified durations (e.g., 6 hours).
-
Fixation and Permeabilization: The media was removed, and cells were fixed with a formaldehyde solution, followed by permeabilization with a Triton X-100 solution.
-
Blocking: Non-specific binding sites were blocked using a blocking buffer.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for NSD2.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The plate was scanned on an infrared imaging system, and the fluorescence intensity, corresponding to the NSD2 protein level, was quantified.[1]
Immunoblotting
-
Cell Culture and Lysis: U2OS or MM1.S cells were treated with UNC8153. Post-treatment, cells were collected and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding. It was then incubated with primary antibodies specific for NSD2, NSD1, and NSD3, as well as a loading control (e.g., H3).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Mechanism of Action and Visualizations
UNC8153 functions as a bivalent degrader, inducing the proteasome-dependent degradation of NSD2.[1] This involves the formation of a ternary complex between NSD2, UNC8153, and a putative E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1]
References
UNC8153 TFA: A Technical Guide to its Impact on Chromatin Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC8153 is a potent and selective small molecule degrader that targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). This modification is a key epigenetic mark associated with active gene transcription. Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma. UNC8153 acts as a molecular glue, inducing the proteasome-dependent degradation of NSD2, thereby reducing global levels of H3K36me2. This targeted protein degradation leads to downstream effects on gene expression and cellular phenotypes, such as reduced cell proliferation and adhesion in cancer cell lines. The trifluoroacetate (TFA) salt form of UNC8153 is commonly used in research to ensure solubility and stability. This document provides an in-depth technical overview of UNC8153 TFA's mechanism of action, its impact on chromatin modification, and detailed protocols for key experimental assays.
Core Mechanism of Action: Targeted Degradation of NSD2
UNC8153 functions as a targeted protein degrader, specifically eliminating the NSD2 protein from the cellular environment. It achieves this through a novel mechanism that involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The key steps in UNC8153's mechanism of action are:
-
Binding to NSD2: UNC8153 selectively binds to the PWWP1 domain of the NSD2 protein.[1]
-
Recruitment of E3 Ubiquitin Ligase: The UNC8153 molecule, now bound to NSD2, recruits a Cullin-RING E3 ubiquitin ligase complex.
-
Ubiquitination of NSD2: The recruited E3 ligase tags the NSD2 protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated NSD2 is then recognized and degraded by the 26S proteasome.
This degradation of NSD2 leads to a significant reduction in the cellular levels of the H3K36me2 mark on chromatin, thereby altering gene expression patterns.
Signaling Pathway Diagram
Caption: this compound binds to NSD2, recruits an E3 ligase for ubiquitination, and leads to proteasomal degradation of NSD2, ultimately reducing H3K36me2 levels.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various assays.
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (Kd) | 24 nM | Surface Plasmon Resonance (SPR) | - | [2][3] |
| NSD2 Degradation (DC50) | 0.35 µM (350 nM) | In-Cell Western (ICW) | U2OS | [2][4] |
| Selectivity | Selective for NSD2 over NSD1 and NSD3 | In-Cell Western (ICW) | U2OS | [4] |
| Cell-Based Activity | Concentration | Effect | Cell Line | Reference |
| H3K36me2 Reduction | 10 µM | Reduction of H3K36me2 levels | MM.1S | [4] |
| Anti-proliferative Effect | 20 µM | Mild cytotoxicity | MM1.S (with NSD2E1099K mutation) | [1][4] |
| Anti-adhesion Effect | 20 µM | Decreased cell attachment | KMS11 | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol is used to quantify the levels of a target protein within cells in a 96-well plate format.
Materials:
-
U2OS cells
-
96-well clear-bottom black plates
-
This compound
-
Primary antibody against NSD2
-
IRDye®-conjugated secondary antibody
-
Cell normalization stain (e.g., DRAQ5™ or Sapphire700™)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Wash buffer (e.g., 0.1% Tween® 20 in PBS)
-
Plate reader capable of near-infrared detection
Procedure:
-
Cell Seeding: Seed U2OS cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: After treatment, remove the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with wash buffer and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Blocking: Wash the cells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NSD2 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the IRDye®-conjugated secondary antibody and the cell normalization stain diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells and scan the plate using a near-infrared imager. The signal from the secondary antibody is normalized to the signal from the cell normalization stain to determine the relative protein levels.
NanoBRET™ Ubiquitination Assay
This assay measures the proximity of a NanoLuc®-tagged protein of interest to a HaloTag®-tagged ubiquitin in live cells, indicating ubiquitination.
Materials:
-
HEK293T cells
-
Plasmids encoding NSD2-NanoLuc® and HaloTag®-ubiquitin
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NSD2-NanoLuc® and HaloTag®-ubiquitin plasmids and culture for 18-24 hours.
-
Cell Plating: Resuspend the transfected cells in Opti-MEM™ and plate them into a 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
Global Proteomics by Mass Spectrometry
This protocol outlines a general workflow for identifying and quantifying changes in the proteome following this compound treatment.
Materials:
-
U2OS cells
-
This compound
-
Lysis buffer (e.g., containing urea)
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
TMT (Tandem Mass Tag) reagents (optional, for multiplexed quantification)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Culture U2OS cells and treat with this compound or vehicle control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable lysis buffer.
-
Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and then alkylate the free cysteines with IAA.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, label the peptides from different conditions with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Use proteomics software to identify and quantify the proteins. The relative abundance of proteins in the this compound-treated sample is compared to the control to identify degraded proteins.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing this compound involves assessing degradation, mechanism, selectivity, and cellular effects.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted degradation of NSD2, a key epigenetic regulator. Its ability to potently and selectively reduce NSD2 levels and the associated H3K36me2 chromatin mark provides a valuable tool for studying the biological roles of NSD2 and for the development of novel therapeutics for cancers driven by NSD2 dysregulation. The detailed experimental protocols provided in this guide will enable researchers to further investigate the impact of this compound on chromatin modification and to explore its therapeutic potential. Future research will likely focus on optimizing the pharmacological properties of UNC8153 and on identifying biomarkers to predict patient response to NSD2-targeted degraders in a clinical setting.
References
Methodological & Application
Application Notes and Protocols for UNC8153 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC8153 trifluoroacetate (TFA) in cell culture experiments. UNC8153 is a potent and selective targeted degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4] This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for the application of UNC8153 TFA in a laboratory setting.
Introduction to this compound
UNC8153 is a small molecule that potently and selectively induces the degradation of the NSD2 protein, a histone methyltransferase responsible for the dimethylation of lysine 36 on histone 3 (H3K36me2).[1][2][5] Dysregulation of NSD2 is implicated in various cancers, making it a compelling target for therapeutic development.[1][2][5] UNC8153 acts by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][5] This degradation is dependent on both the proteasome and the neddylation pathway.[1][6] The TFA salt form of UNC8153 is a common formulation for this compound.
Mechanism of Action
UNC8153 functions as a "molecular glue" to induce the degradation of NSD2. The molecule engages the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of NSD2, marking it for recognition and degradation by the 26S proteasome. The result is a reduction in cellular levels of both the NSD2 protein and the H3K36me2 histone mark.[1][2]
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in various cell lines.
| Parameter | Cell Line | Value | Reference |
| Kd | - | 24 nM | [3][7] |
| DC50 (NSD2 degradation) | U2OS | 0.35 µM | [3][7] |
| DC50 (NSD2-long degradation) | KMS11 | 3.41 µM | [1] |
| Effective Concentration (NSD2 degradation) | MM.1S | 10 µM | [4] |
| Effective Concentration (Anti-proliferative) | MM.1S | 0-50 µM (over 96h) | [7] |
| Effective Concentration (Anti-adhesive) | KMS11 | 20 µM | [3][4] |
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound powder at -20°C for up to 3 years.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MM.1S, KMS11, U2OS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for a cell viability assay.
Protocol 2: Western Blotting for NSD2 Degradation
This protocol outlines the procedure to detect the degradation of NSD2 protein following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-H3K36me2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-NSD2 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the NSD2 band to the loading control band (GAPDH or β-actin).
-
Compare the normalized NSD2 levels in the treated samples to the vehicle control to determine the extent of degradation.
-
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for UNC8153 TFA in Western Blotting for NSD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] It functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of NSD2 through the ubiquitin-proteasome system.[3][4] NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by dimethylating histone H3 at lysine 36 (H3K36me2).[5][6] Dysregulation of NSD2 activity is implicated in various cancers, making it a compelling target for therapeutic development.[5][6]
This document provides a detailed protocol for utilizing UNC8153 TFA to induce the degradation of NSD2 in cultured cells and subsequently detect this degradation using Western blotting.
Signaling Pathway and Mechanism of Action
UNC8153 binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2 leads to a reduction in global H3K36me2 levels, thereby altering gene expression.[3]
Caption: this compound-mediated degradation of NSD2 and its downstream effects.
Experimental Protocols
This section details the procedure for treating cells with this compound and subsequently analyzing NSD2 protein levels by Western blot.
Cell Culture and Treatment
-
Cell Lines: U2OS and KMS11 cells are recommended as they have been shown to be responsive to UNC8153.[3] Other cell lines expressing NSD2, such as Raji, HEK293, and IMR-32, can also be used.
-
Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.
-
Treatment:
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed duration (e.g., 24 hours).[3]
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 4, 8, 24, 48, 96 hours).[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Western Blot Protocol
Caption: A streamlined workflow for the Western blot analysis of NSD2.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel to separate the proteins by size. The expected molecular weight of NSD2 is approximately 152 kDa.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against NSD2 diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein such as GAPDH, β-actin, or vinculin.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the NSD2 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The following tables summarize the key quantitative parameters for performing a Western blot for NSD2 following this compound treatment.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Lines | U2OS, KMS11, Raji, HEK293, IMR-32 | Cell line choice may depend on endogenous NSD2 expression levels. |
| This compound Concentration | 0.1 - 20 µM[3] | A dose-response curve is recommended to determine the optimal concentration. The DC50 in U2OS cells is 0.35 µM. |
| Treatment Duration | 4 - 96 hours[3] | Time-course experiments are advised to determine the onset and duration of NSD2 degradation. Significant degradation is observed as early as 4-6 hours.[3] |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of this compound. |
Table 2: NSD2 Western Blot Antibody and Reagent Dilutions
| Reagent | Recommended Dilution | Manufacturer/Source |
| Primary Anti-NSD2 Antibody | 1:100 - 1:2000[3] | Dilution will be antibody-specific. Refer to the manufacturer's datasheet. |
| Primary Loading Control Antibody (e.g., GAPDH, β-actin) | 1:1000 - 1:10,000 | Refer to the manufacturer's datasheet. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 | Refer to the manufacturer's datasheet. |
| Blocking Buffer | 5% non-fat milk or BSA in TBST[3] | BSA is often preferred for phospho-antibodies, but non-fat milk is suitable for total protein detection. |
Troubleshooting
-
No or Weak NSD2 Signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and/or incubation time.
-
Check the transfer efficiency.
-
Ensure the cell line expresses detectable levels of NSD2.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Inconsistent Degradation:
-
Ensure consistent cell density and health across all treatment groups.
-
Verify the concentration and stability of the this compound stock solution.
-
Optimize the treatment time and concentration for the specific cell line being used.
-
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC8153 TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. UNC8153 acts as a molecular glue, inducing the proteasome-dependent degradation of NSD2, which subsequently reduces the levels of histone 3 dimethylated at lysine 36 (H3K36me2).[1][2] This document outlines the effective dosages, experimental protocols, and the underlying mechanism of action to facilitate the use of UNC8153 in cancer research and drug development.
Quantitative Data Summary
UNC8153 has been demonstrated to be a highly effective degrader of NSD2 across various cell lines. The following tables summarize the key quantitative data for in vitro applications.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Kd) | 24 nM | - | In vitro binding to the PWWP1 domain of NSD2. |
| Degradation Constant (DC50) | 0.35 µM | U2OS | Concentration required for 50% degradation of NSD2 protein. |
| Effective Concentration Range | 3 - 10 µM | U2OS | Significant NSD2 degradation observed within this range. |
| Time to Maximal Degradation | 4 - 6 hours | U2OS | Time required to achieve the highest level of NSD2 degradation. |
| Anti-adhesion Effect | Up to 20 µM (96h) | KMS11 | Demonstrates phenotypic effects in multiple myeloma cells.[1] |
| Cytotoxicity | Mild effects up to 20 µM (96h) | MM1.S | Exhibits mild cytotoxic effects in multiple myeloma cells.[1] |
Mechanism of Action
UNC8153 functions as a targeted protein degrader. It selectively binds to the PWWP1 domain of NSD2 and recruits components of the ubiquitin-proteasome system in a neddylation-dependent manner.[1] This leads to the ubiquitination and subsequent degradation of NSD2 by the proteasome, resulting in a decrease in H3K36me2 levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
U2OS (human bone osteosarcoma)
-
KMS11 (human multiple myeloma)
-
MM1.S (human multiple myeloma)
-
-
Culture Medium:
-
U2OS: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
KMS11 and MM1.S: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
UNC8153 TFA Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the diluted this compound to the cells at the concentrations and for the durations specified in the experimental design. For time-course experiments, U2OS cells have been treated with 3 and 10 µM UNC8153 for up to 8 hours.[1]
In-Cell Western (ICW) for NSD2 Protein Quantification
This protocol is adapted for a 96-well plate format.
Materials:
-
96-well clear-bottom black plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Odyssey Blocking Buffer (or equivalent)
-
Primary Antibody: Rabbit anti-NSD2
-
Secondary Antibody: IRDye-conjugated Goat anti-Rabbit IgG
-
Odyssey Imaging System (or equivalent)
Procedure:
-
Cell Seeding: Seed cells (e.g., U2OS) into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with a serial dilution of UNC8153 (e.g., 0.01 to 30 µM) for the desired time (e.g., 6 hours). Include a DMSO-only control.
-
Fixation: Gently remove the culture medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash wells three times with 200 µL of PBS. Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash wells three times with PBS. Add 150 µL of Odyssey Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in Odyssey Blocking Buffer. Remove the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells five times with PBS containing 0.1% Tween-20. Add 50 µL of the diluted IRDye-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells five times with PBS containing 0.1% Tween-20. Remove the final wash and allow the plate to dry. Scan the plate using an Odyssey Imaging System in the appropriate channel (e.g., 800 nm).
-
Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to a cell staining dye (e.g., DRAQ5) or a housekeeping protein to account for cell number variations. Calculate the DC50 value from the dose-response curve.
Western Blotting for NSD2 and H3K36me2
Procedure:
-
Cell Lysis: After treatment with UNC8153, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
NanoBRET™ Ubiquitination Assay
This assay is used to monitor the ubiquitination of NSD2 in live cells following treatment with UNC8153. It typically involves the expression of a NanoLuc-NSD2 fusion protein (donor) and a HaloTag-Ubiquitin fusion protein (acceptor).
General Protocol Outline:
-
Transfection: Co-transfect cells with plasmids encoding NanoLuc-NSD2 and HaloTag-Ubiquitin.
-
Plating: Plate the transfected cells in a white, 96-well assay plate.
-
HaloTag Labeling: Add the HaloTag NanoBRET™ 618 Ligand to the cells to label the HaloTag-Ubiquitin.
-
Treatment: Treat the cells with UNC8153 at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to determine the extent of ubiquitination. An increase in the BRET ratio indicates increased proximity between NSD2 and ubiquitin.
For a detailed protocol, refer to the manufacturer's instructions for the NanoBRET™ Ubiquitination Assay.
These notes and protocols should serve as a valuable resource for the successful in vitro application of this compound. As with any experimental procedure, optimization may be required for specific cell lines and experimental conditions.
References
Application Notes and Protocols: UNC8153 TFA in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1] As a trifluoroacetate (TFA) salt, proper handling and preparation of UNC8153 are crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving UNC8153 TFA for in vitro studies. These application notes provide detailed protocols for the solubilization, preparation, and storage of this compound in DMSO, along with an overview of its mechanism of action.
This compound Properties and Solubility
A summary of the key properties of this compound and its solubility in DMSO is presented below. This information is essential for preparing stock solutions of a desired concentration.
| Property | Value |
| Molecular Weight | 697.7 g/mol (as TFA salt) |
| Appearance | Solid |
| Solubility in DMSO | ≥ 30 mg/mL.[2] Some suppliers report solubility up to 100 mg/mL, but starting with 30 mg/mL is recommended to ensure complete dissolution.[3] |
| Storage of Solid | Store at -20°C for up to 4 years.[2] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Note on Trifluoroacetate (TFA) Salt: The TFA counterion is a remnant of the synthesis and purification process. For most in vitro assays, its presence at typical working concentrations is not expected to interfere. However, for sensitive biological assays or in vivo studies, the potential effects of TFA should be considered.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the Vial: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is collected at the bottom.
-
Calculate Required Mass and Volume:
-
To prepare 1 mL of a 10 mM stock solution, you will need 6.977 mg of this compound (Molecular Weight = 697.7 g/mol ).
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 697.7 g/mol * 1000 mg/g = 6.977 mg/mL
-
-
Dissolve the Compound:
-
Carefully weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 6.977 mg of the compound.
-
Cap the tube tightly and vortex the solution until the powder is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Preparation of Working Solutions
For cell-based assays, the 10 mM stock solution should be further diluted in cell culture medium to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Mechanism of Action: NSD2 Degradation
UNC8153 acts as a targeted protein degrader. It selectively binds to the PWWP1 domain of NSD2, a histone methyltransferase.[1] This binding event facilitates the recruitment of an E3 ubiquitin ligase, leading to the polyubiquitination of NSD2. The polyubiquitinated NSD2 is then recognized and degraded by the proteasome. The degradation of NSD2 results in a reduction of its catalytic product, the dimethylation of histone H3 at lysine 36 (H3K36me2), which is implicated in the pathogenesis of certain cancers, such as multiple myeloma.[1][4]
Visualizations
Caption: Workflow for Preparing this compound Stock Solution in DMSO.
Caption: UNC8153 Mechanism of Action.
References
Application Notes and Protocols for UNC8153 TFA in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 TFA is a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active chromatin and gene transcription.[1][2] Dysregulation of NSD2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4] this compound provides a powerful tool to investigate the role of the NSD2/H3K36me2 axis in gene regulation by specifically depleting NSD2 protein levels, leading to a subsequent reduction in global H3K36me2.
This document provides detailed application notes and protocols for the utilization of this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to enable researchers to effectively study the genome-wide consequences of NSD2 degradation on H3K36me2 distribution and downstream gene expression.
Data Presentation
The expected outcome of a successful ChIP-seq experiment following this compound treatment is a significant reduction in H3K36me2 occupancy at NSD2 target gene loci. The following table represents hypothetical quantitative data illustrating the anticipated changes in H3K36me2 peak intensity at known NSD2 target genes in a multiple myeloma cell line (e.g., KMS11) treated with this compound compared to a vehicle control.
Table 1: Representative Quantitative ChIP-seq Data for H3K36me2 Enrichment at NSD2 Target Genes
| Gene Locus | Vehicle Control (Normalized Peak Intensity) | This compound Treatment (Normalized Peak Intensity) | Fold Change |
| FGFR3 | 150.7 | 35.2 | -4.28 |
| WHSC1 (NSD2) | 125.3 | 28.9 | -4.33 |
| CCND1 | 98.5 | 21.4 | -4.60 |
| MYC | 85.1 | 18.7 | -4.55 |
| IRF4 | 110.9 | 25.8 | -4.30 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and data analysis pipeline.
Signaling Pathways
NSD2-mediated H3K36me2 plays a crucial role in various oncogenic signaling pathways. By promoting an open chromatin state, it facilitates the transcription of genes involved in cell cycle progression, proliferation, and metastasis. The degradation of NSD2 by this compound is expected to reverse these effects.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSD Family-Mediated H3K36 Methylation in Human Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC8153 TFA Treatment for Optimal NSD2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in regulating gene expression by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia.[2][4] Consequently, NSD2 has emerged as a promising therapeutic target.[5]
UNC8153 is a potent and selective targeted degrader of NSD2.[1][6][7] It functions as a proteolysis-targeting chimera (PROTAC), that binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[2] This degradation is concentration- and time-dependent and has been shown to be dependent on the proteasome and neddylation. This document provides detailed protocols for the application of UNC8153 TFA to achieve optimal degradation of NSD2 in cell-based assays, along with methods for quantifying its effects.
Signaling Pathway and Mechanism of Action
UNC8153 mediates the degradation of NSD2 through the ubiquitin-proteasome system. It contains a warhead that binds to NSD2 and a moiety that recruits a Cullin-RING E3 ubiquitin ligase complex.[8] More specifically, the primary amine in UNC8153 is metabolized to an aldehyde that engages the E3 ligase FBXO22.[2][8] This induced proximity leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2 results in a global reduction of the H3K36me2 mark, which in turn affects gene expression and can lead to anti-proliferative and anti-adhesive effects in cancer cells.[1]
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound-mediated degradation of NSD2 based on studies in U2OS and multiple myeloma cell lines.
| Parameter | Cell Line | Value | Time | Reference |
| Binding Affinity (Kd) | - | 24 nM | - | [6][7] |
| Half-maximal Degradation (DC50) | U2OS | 0.35 µM | 24 h | [6][9] |
| Maximal Degradation (Dmax) | U2OS | ~79% | 4-6 h | [9] |
| Time to Onset of Degradation | U2OS | ~40% degradation at 30 min | 30 min | |
| Time to Maximal Degradation | U2OS | Maximal degradation reached | 4-6 h | [8][10] |
| Persistence of Degradation | U2OS | >60% degradation remains | 96 h | |
| Antiproliferative Effects | MM1.S | Mild cytotoxicity | 96 h | [6] |
| Anti-adhesion Effects | KMS11 | Observed | 96 h | [6] |
Experimental Protocols
Protocol 1: Time-Course Analysis of UNC8153-Mediated NSD2 Degradation
This protocol outlines the steps to determine the optimal treatment time for NSD2 degradation in a selected cell line.
Caption: Workflow for time-course analysis of NSD2 degradation.
Materials and Reagents:
-
Cell line of interest (e.g., U2OS, KMS11, MM1.S)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (MedChemExpress or other supplier)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, anti-Histone H3, anti-Vinculin or anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
UNC8153 Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 3 µM and 10 µM). A DMSO-only control should be included.
-
Aspirate the medium from the cells and replace it with the medium containing UNC8153 or DMSO.
-
Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the NSD2 and H3K36me2 band intensities to the loading control (e.g., Vinculin or GAPDH) and Histone H3, respectively.
-
Plot the normalized protein levels against the treatment time to determine the optimal duration for NSD2 degradation.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol is used to verify that UNC8153-mediated NSD2 degradation occurs via the proteasome.
Materials and Reagents:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
-
UNC8153 Co-treatment:
-
Add UNC8153 at a concentration known to cause significant degradation (e.g., 10 µM) to the inhibitor-containing medium.
-
Include control wells with UNC8153 alone, inhibitor alone, and DMSO alone.
-
Incubate for the optimal degradation time determined in Protocol 1 (e.g., 6 hours).
-
-
Sample Processing and Analysis:
-
Follow steps 3-6 of Protocol 1 to lyse the cells, quantify protein, and perform western blotting for NSD2.
-
A rescue of NSD2 degradation in the presence of the proteasome or neddylation inhibitor confirms the mechanism of action.
-
Protocol 3: Cell Viability and Phenotypic Assays
This protocol assesses the downstream functional consequences of NSD2 degradation.
Materials and Reagents:
-
All materials from Protocol 1
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
For adhesion assays: plates coated with fibronectin or other extracellular matrix components.
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate.
-
For adhesion assays, seed cells in appropriate coated plates.
-
-
UNC8153 Treatment:
-
Treat cells with a range of UNC8153 concentrations for an extended period (e.g., 2-8 days for phenotypic changes in KMS11 cells, or 96 hours for viability in MM1.S cells).
-
-
Cell Viability Measurement:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's protocol.
-
Measure luminescence, absorbance, or fluorescence using a plate reader.
-
-
Adhesion Assay:
-
After treatment, gently wash the wells to remove non-adherent cells.
-
Quantify the remaining adherent cells using a method such as crystal violet staining or a viability assay.
-
Note: The optimal treatment time and concentration of UNC8153 may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UNC8153 - Immunomart [immunomart.com]
- 8. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for UNC8153 TFA in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a potent and selective targeted degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2] It functions as a bivalent degrader, binding to the PWWP1 domain of NSD2 and recruiting an E3 ligase to induce proteasome- and neddylation-dependent degradation of NSD2.[1] This degradation leads to a reduction in the dimethylation of lysine 36 on histone 3 (H3K36me2), a key epigenetic mark.[1][2] The subsequent alteration of the epigenetic landscape results in antiproliferative effects in cancer cells where NSD2 is aberrantly active, such as in multiple myeloma.[1][2] UNC8153 is supplied as a trifluoroacetate (TFA) salt, which is a common counterion from purification processes. It is important to consider the potential biological effects of the TFA salt and include appropriate vehicle controls in all experiments.
Mechanism of Action
UNC8153 mediates the degradation of NSD2 through a novel mechanism. It engages its binding partners in a bivalent fashion, forming a ternary complex between NSD2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome. This targeted degradation of NSD2 leads to a significant reduction in global H3K36me2 levels, which in turn affects gene expression and results in antitumor phenotypes, including the inhibition of cell proliferation.[1]
Caption: Mechanism of action of UNC8153 TFA.
Quantitative Data Summary
The following tables summarize the antiproliferative activity of UNC8153 in various cancer cell lines.
Table 1: Antiproliferative Activity of UNC8153 in Multiple Myeloma Cell Lines (8-day incubation) [1]
| Cell Line | Assay Type | Endpoint | Result |
| KMS11 | CellTiter-Glo | Cell Viability | Statistically significant reduction in cell viability with UNC8153 treatment compared to control. |
| MM1.S | Trypan Blue Exclusion | Cell Viability | Statistically significant reduction in cell viability with UNC8153 treatment compared to control (p < 0.01 for 3 µM, p < 0.001 for 10 µM). |
Table 2: Cell Lines Used in Proliferation and Immunoblotting Studies (5-day incubation) [1]
| Cell Line | Seeding Density (cells/well in 12-well plate) |
| U2OS | 1.0 x 10⁵ |
| MDA-MB-231 | 1.0 x 10⁵ |
| HEK293T | 0.5 x 10⁵ |
Experimental Protocols
The following are detailed protocols for assessing the antiproliferative effects of this compound.
General Handling and Storage
-
Storage: Store this compound powder at -20°C.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Proliferation Assay Workflow
Caption: General workflow for a cell proliferation assay.
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol is suitable for adherent or suspension cells, such as the KMS11 cell line.[1]
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Negative control compound (e.g., UNC8587)[1]
-
Appropriate cell line (e.g., KMS11)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells if adherent.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the negative control compound in complete culture medium at 2x the final desired concentrations.
-
Include a vehicle-only control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the respective wells to achieve the final desired concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 8 days for KMS11 cells).[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a no-cell control.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability data against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay using Trypan Blue Exclusion
This protocol is suitable for suspension cells or for harvesting adherent cells, such as the MM1.S cell line.[1]
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Negative control compound (e.g., UNC8587)[1]
-
Appropriate cell line (e.g., MM1.S)
-
Complete cell culture medium
-
12-well or 24-well cell culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with various final concentrations of this compound, the negative control compound, and a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired treatment period (e.g., 5 days for U2OS, MDA-MB-231, and HEK293T cells; 8 days for MM1.S cells).[1]
-
-
Cell Counting:
-
For suspension cells, gently resuspend the cells in the well.
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium.
-
Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture into a hemocytometer or use an automated cell counter.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis:
-
Calculate the total number of viable cells per well.
-
Normalize the cell counts to the vehicle-treated control wells.
-
Plot the normalized cell count data against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for studying the role of NSD2 and H3K36me2 in cancer cell proliferation. The provided protocols offer a framework for investigating the antiproliferative effects of this compound. It is recommended to optimize cell seeding densities and incubation times for each specific cell line to ensure robust and reproducible results. Appropriate controls, including a vehicle control and a negative control compound, are essential for accurate interpretation of the data.
References
Application Notes for UNC8153 TFA: A Tool for Studying NSD2 in Cancer Cell Lines
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NSun2 promotes cell migration through methylating autotaxin mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: UNC8153 TFA in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to UNC8153 TFA
This compound is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2] NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[1][2][3] In several cancers, including multiple myeloma, aberrant NSD2 activity leads to oncogenesis.[1][3] this compound acts by inducing the proteasome-dependent degradation of NSD2, thereby reducing global levels of H3K36me2.[1][2][3] This degradation of NSD2 has been shown to result in antiproliferative and antiadhesive effects in cancer cell lines.[1][2][3]
Rationale for Combination Therapies
The unique mechanism of action of this compound presents a strong rationale for its use in combination with other cancer therapies to achieve synergistic effects and overcome drug resistance.
-
Chemotherapy: NSD2 inhibition can interfere with DNA repair mechanisms in cancer cells, potentially rendering them more susceptible to DNA-damaging chemotherapeutic agents.[3] Studies on NSD2 knockdown have shown enhanced efficacy of cisplatin in osteosarcoma cells.[4]
-
Immunotherapy: NSD2 has been implicated in regulating the tumor microenvironment and immune evasion.[5][6] Inhibition of NSD2 may restore the expression of major histocompatibility complex (MHC) class I molecules on cancer cells, enhancing their recognition by immune cells and potentially synergizing with immune checkpoint inhibitors.[5]
-
Targeted Therapy (e.g., mTOR inhibitors, AR inhibitors): Crosstalk between epigenetic regulators like NSD2 and major signaling pathways such as the PI3K/Akt/mTOR pathway has been identified.[7] Combining this compound with inhibitors of these pathways could lead to a more potent antitumor response. For instance, a small molecule inhibitor of NSD2 has shown synergistic growth suppression when combined with the androgen receptor (AR) inhibitor enzalutamide in prostate cancer models.[8]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the synergistic effects of this compound in combination with other cancer therapies. However, data from studies on other NSD2 inhibitors suggest a strong potential for synergistic interactions. Researchers are encouraged to generate such data using the protocols outlined below.
Table 1: Hypothetical Data Representation for Synergy Analysis of this compound in Combination with Drug X
| Cell Line | This compound IC50 (µM) | Drug X IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| Cancer Cell Line A | Value | Value | Value | Synergistic/Additive/Antagonistic |
| Cancer Cell Line B | Value | Value | Value | Synergistic/Additive/Antagonistic |
| Cancer Cell Line C | Value | Value | Value | Synergistic/Additive/Antagonistic |
Note: This table is a template for presenting experimentally determined data. The values are placeholders.
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanism of action of this compound and its potential interplay with other cancer signaling pathways.
Caption: Mechanism of this compound-mediated NSD2 degradation.
Caption: Potential synergistic mechanisms of this compound with other cancer therapies.
Experimental Protocols
Cell Viability Assay for Combination Treatment
This protocol is designed to assess the effect of this compound in combination with another anti-cancer agent on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., chemotherapeutic agent, targeted inhibitor)
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Create a dose-response matrix by preparing serial dilutions of both drugs in complete culture medium at 2x the final desired concentrations. Include single-agent controls and a vehicle control (DMSO).
-
-
Treatment:
-
Remove the medium from the cell plates and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot dose-response curves for each agent alone and in combination.
-
Calculate IC50 values.
-
Caption: Experimental workflow for the combination cell viability assay.
Synergy Analysis
This protocol outlines the calculation of the Combination Index (CI) to determine if the interaction between this compound and the combination drug is synergistic, additive, or antagonistic.
Procedure:
-
Data Input:
-
Use the dose-response data from the combination cell viability assay.
-
-
Software Analysis:
-
CI Calculation:
-
The software will calculate the CI based on the Chou-Talalay method.
-
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis Assay
This protocol can be used to determine if the combination treatment induces apoptosis.
Materials:
-
Cells treated as described in the combination cell viability assay.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
-
Staining:
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Autophagy Assay (LC3-II Turnover)
This protocol assesses the effect of the combination treatment on autophagic flux.
Materials:
-
Cells treated with the drug combination.
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
-
Lysis buffer.
-
Antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-actin).
-
Western blotting reagents and equipment.
Procedure:
-
Treatment with Lysosomal Inhibitors:
-
In the last few hours of the combination treatment, add a lysosomal inhibitor to a subset of wells to block the degradation of autophagosomes.
-
-
Cell Lysis:
-
Harvest the cells and prepare protein lysates.
-
-
Western Blotting:
-
Perform western blotting for LC3, p62, and the loading control.
-
-
Data Analysis:
-
Measure the band intensities for LC3-I and LC3-II, and p62.
-
An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux. A decrease in p62 levels also suggests increased autophagy.
-
Conclusion
This compound, as a selective NSD2 degrader, holds significant promise for use in combination with various cancer therapies. The protocols provided here offer a framework for researchers to investigate the potential synergistic effects of this compound and to elucidate the underlying mechanisms of action. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of these combination strategies.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WHSC1/NSD2 regulates immune infiltration in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 11. Synergy analysis [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting UNC8153 TFA instability in media
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the use of UNC8153, a potent and selective NSD2-targeted degrader. The primary focus is on addressing issues related to its stability in cell culture media, particularly when supplied as a Trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is UNC8153 and what is its mechanism of action?
A1: UNC8153 is a novel small molecule that targets the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein for degradation.[1][2][3] It binds to the PWWP1 domain of NSD2 and facilitates its degradation through a proteasome- and neddylation-dependent pathway.[1] The degradation of NSD2 leads to a reduction in the dimethylation of histone 3 at lysine 36 (H3K36me2), a key epigenetic mark involved in gene regulation.[1][3] This mechanism has shown therapeutic potential in cancers with aberrant NSD2 activity, such as multiple myeloma.[1][2]
Q2: My compound is supplied as a TFA salt. What is TFA and can it affect my experiments?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the purification of synthetic small molecules and peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] Consequently, the final compound is often isolated as a TFA salt. It is critical to be aware that the TFA counter-ion itself can be biologically active. Studies have shown that residual TFA can be toxic to cells and inhibit proliferation, even at very low concentrations.[4][6] This can lead to misinterpretation of experimental results, where an observed anti-proliferative effect may be due to TFA toxicity rather than the compound's specific activity.[4]
Q3: I'm observing high levels of cell death, even at low concentrations of UNC8153. What could be the cause?
A3: Unanticipated cell toxicity can stem from several sources. A primary suspect is the Trifluoroacetic acid (TFA) counter-ion present in your compound stock.[4][6] It is also possible that the UNC8153 molecule itself is being metabolized into a more toxic byproduct in your specific cell line or that you are observing off-target effects at the tested concentrations.
To troubleshoot this, consider the following:
-
Run a TFA control: Treat your cells with TFA alone at concentrations equivalent to those in your UNC8153 experiment to assess its baseline toxicity.
-
Perform a counter-ion exchange: If TFA toxicity is confirmed, it is advisable to exchange the TFA salt for a more biologically inert salt, such as hydrochloride (HCl).[4]
-
Conduct a dose-response curve: Determine the optimal non-toxic concentration range for your specific cell line and experimental duration.[7]
Q4: My experimental results are inconsistent, or I'm losing the expected biological effect over time. Why might this be happening?
A4: Inconsistent results or a loss of activity are often symptoms of compound instability in the cell culture media.[8][9] Small molecules can degrade at 37°C in aqueous, buffered solutions. This degradation can be accelerated by components in the media, such as certain amino acids or vitamins, or by enzymatic activity if cells are present.[8][10] One study has shown that UNC8153 is metabolized in cell-free DMEM with 10% FBS, indicating that it has limited stability under standard culture conditions.[11] It is also possible that the compound is adsorbing to the plastic of your culture plates.[12]
Troubleshooting Guide: UNC8153 Instability
This guide addresses common issues related to the stability of UNC8153 in cell culture experiments.
| Observed Issue | Potential Cause | Suggested Solution |
| Reduced or no biological activity (e.g., no decrease in H3K36me2 levels). | 1. Compound Degradation: UNC8153 may be chemically unstable in the media at 37°C.[8][11] 2. TFA Interference: The TFA salt may alter the compound's activity or structure.[5] 3. Incorrect Storage: Repeated freeze-thaw cycles or improper storage of stock solutions can degrade the compound.[9] | 1. Perform a stability study using LC-MS to quantify the amount of UNC8153 remaining over time (See Protocol 1). 2. Consider exchanging the TFA salt to an HCl salt.[4] 3. Aliquot stock solutions and store at -80°C. Thaw aliquots slowly and use immediately.[9] |
| High variability between experimental replicates. | 1. Inconsistent Sample Handling: Minor differences in timing or processing can be magnified if the compound is unstable.[13] 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media.[12] 3. Adsorption to Plasticware: Hydrophobic compounds can stick to plates, reducing the effective concentration.[12] | 1. Standardize all steps, especially incubation times and sample collection. 2. Ensure the DMSO stock is fully dissolved before diluting into media. Gently vortex working solutions. 3. Use low-protein-binding plates and include a control without cells to assess binding to plastic.[8] |
| Discrepancy between biochemical assay (cell-free) and cell-based assay results. | 1. Cellular Metabolism: The compound may be rapidly metabolized and inactivated by the cells.[12] 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Efflux Pump Activity: The compound may be actively transported out of the cells. | 1. Assess stability in conditioned media (media incubated with cells) versus fresh media. 2. Check manufacturer's data or literature for cell permeability information. 3. Test the effect of known efflux pump inhibitors, if relevant to your cell line. |
Troubleshooting Workflow
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UNC8153 TFA Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of UNC8153 trifluoroacetate (TFA) for maximal efficacy and minimal impact on cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC8153 and what is its mechanism of action?
UNC8153 is a potent and selective degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3][4] It functions by inducing the proteasome-dependent degradation of NSD2, which in turn reduces the levels of histone H3 lysine 36 dimethylation (H3K36me2), a key epigenetic mark.[1][5][6] This degradation of NSD2 has been shown to result in anti-proliferative and anti-adhesive effects in cancer cells, particularly in multiple myeloma.[5][6]
Q2: Why is UNC8153 often supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of small molecules and peptides, especially in reverse-phase high-performance liquid chromatography (HPLC).[7][8] It aids in achieving high purity of the final compound. Consequently, UNC8153 is often supplied as a TFA salt.[2][9]
Q3: How can the TFA salt affect my cell viability experiments?
Residual TFA in your UNC8153 stock solution can significantly impact experimental outcomes. Even at low concentrations, TFA can exert cytotoxic effects, leading to reduced cell viability and proliferation.[7][8] These effects can be cell-type dependent and may confound the interpretation of your results, potentially masking the true effect of UNC8153.
Q4: What are the typical concentrations of UNC8153 used in cell culture?
The effective concentration of UNC8153 can vary depending on the cell line and the duration of treatment. Studies have shown biological activity in the range of 0.35 µM to 20 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare my UNC8153 TFA stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[2][4] This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent in your culture is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at low UNC8153 concentrations | Cytotoxicity from the TFA counter-ion. | 1. Run a TFA control: Treat cells with a TFA solution (at the same concentration as in your UNC8153 experiment) to determine its baseline toxicity. 2. Perform a salt exchange: Exchange the TFA for a more biocompatible salt like hydrochloride (HCl). (See Experimental Protocols section). |
| Inconsistent results between experiments | Variability in the amount of residual TFA in different batches of UNC8153. | 1. Quantify TFA content: If possible, determine the TFA content of your UNC8153 stock. 2. Standardize TFA concentration: Add TFA to your vehicle control to match the concentration in your UNC8153 treatment group. |
| Lower than expected potency of UNC8153 | TFA-induced effects on cell health are masking the specific activity of UNC8153. | 1. Optimize cell seeding density: Ensure cells are in a healthy, logarithmic growth phase before treatment. 2. Reduce treatment duration: Shorter exposure times may minimize TFA-related toxicity. 3. Perform a salt exchange: This is the most definitive way to eliminate TFA interference. |
| Precipitation of UNC8153 in culture medium | Poor solubility of the compound at the desired concentration. | 1. Prepare fresh dilutions: Always dilute your stock solution immediately before use. 2. Check final solvent concentration: Ensure the final concentration of the organic solvent is not causing precipitation. 3. Sonication: Briefly sonicate the diluted solution to aid dissolution. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of TFA
-
Prepare a stock solution of TFA in the same solvent used for your UNC8153 stock (e.g., DMSO).
-
Perform a serial dilution of the TFA stock in your cell culture medium to match the molar concentrations of TFA that would be present at various concentrations of your this compound salt.
-
Seed your cells in a multi-well plate at the desired density.
-
Treat the cells with the different concentrations of TFA, including a vehicle-only control.
-
Incubate for the same duration as your planned UNC8153 experiment.
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl)
This protocol describes a common method to replace the TFA counter-ion with chloride.
-
Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.
-
Add a 100 mM HCl solution to the UNC8153 solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for a few minutes.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
To ensure complete exchange, the lyophilized powder can be reconstituted in the HCl solution and the lyophilization process repeated two more times.[8]
-
The resulting UNC8153 HCl salt can be reconstituted in the desired solvent for your experiments.
Visualizing Key Processes
Caption: UNC8153 induces the degradation of NSD2 via the ubiquitin-proteasome system.
Caption: A stepwise workflow for determining the optimal UNC8153 concentration.
Caption: A decision tree for troubleshooting unexpected cell death with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC8153 TFA and NSD2 Degradation
Welcome to the technical support center for UNC8153 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with inducing NSD2 degradation using this compound.
Frequently Asked Questions (FAQs)
Q1: What is UNC8153 and how is it supposed to work?
UNC8153 is a potent and selective chemical degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] It functions by binding to the PWWP1 domain of NSD2.[1][4] This binding event facilitates the recruitment of the SCF-FBXO22 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[4][5][6] This targeted protein degradation results in a reduction of H3K36me2 levels, a key epigenetic mark regulated by NSD2.[1][2]
Q2: I am not observing NSD2 degradation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of NSD2 degradation. These can be broadly categorized into issues with the compound, experimental setup, or cell-specific factors. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Q3: Could the trifluoroacetic acid (TFA) salt formulation of UNC8153 be interfering with my experiment?
Yes, this is a possibility. Trifluoroacetic acid is often used in the purification of synthetic molecules and can remain as a counter-ion in the final product.[7][8] While often benign, TFA has been reported to affect cellular processes. At certain concentrations, it can impact cell proliferation and protein stability, which could indirectly affect the outcome of your degradation experiment.[7][9][10] It is a critical parameter to consider during troubleshooting.
Troubleshooting Guide: No NSD2 Degradation Observed
If you are not observing the expected degradation of NSD2, follow these steps to diagnose the issue.
Step 1: Verify Compound Integrity and Handling
Question: Is my this compound stock solution prepared and stored correctly?
Chemical probes can be sensitive to handling and storage conditions. Improper practices can lead to compound degradation and loss of activity.
Troubleshooting Actions:
-
Fresh Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.[3] Avoid repeated freeze-thaw cycles.[11]
-
Proper Storage: Store the stock solution at -80°C for long-term stability.[3][11] For short-term use, -20°C is acceptable for up to a month.[11]
-
Solubility Check: Ensure the compound is fully dissolved. Poor solubility can drastically reduce the effective concentration in your cell culture media.[12][13] UNC8153 is reported to be soluble in DMSO at 100 mg/mL.[3]
Step 2: Optimize Experimental Conditions
Question: Are the concentration and treatment time appropriate for my cell line?
The efficacy of UNC8153 can be cell-line dependent. The published DC50 value in U2OS cells is a good starting point, but optimization is often necessary.
Troubleshooting Actions:
-
Concentration Range: Perform a dose-response experiment. Test a broad range of this compound concentrations (e.g., 0.1 µM to 20 µM).[11]
-
Time Course: Conduct a time-course experiment. Appreciable degradation in U2OS cells was observed as early as 30 minutes, with maximal degradation at 4-6 hours.[1] However, degradation can be observed for up to 96 hours.[1]
-
Positive Control: If possible, use a cell line where UNC8153 has been shown to be effective, such as U2OS, MM1.S, or KMS11 cells, as a positive control.[1]
-
Negative Control: Include the inactive control compound, UNC8587, to confirm that the observed effects are specific to NSD2 engagement.[1]
Quantitative Data for UNC8153
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 24 nM | - | [3][11] |
| DC50 | 0.35 µM | U2OS | [1][11] |
| Dmax | 79 ± 1% | U2OS | [14] |
Step 3: Investigate the Degradation Machinery
Question: Is the ubiquitin-proteasome system functional in my cells?
UNC8153-mediated degradation of NSD2 is dependent on a functional ubiquitin-proteasome system.
Troubleshooting Actions:
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor like MG132.[1] If UNC8153 is working, the degradation of NSD2 should be blocked in the presence of the proteasome inhibitor.
-
Neddylation Inhibitor Control: Similarly, co-treatment with a neddylation inhibitor, such as MLN4924, should also prevent NSD2 degradation.[1]
Step 4: Assess Cell Line Specifics
Question: Are there characteristics of my cell line that could prevent NSD2 degradation?
The cellular context can significantly influence the outcome of targeted protein degradation experiments.
Troubleshooting Actions:
-
NSD2 Expression Levels: Confirm that your cell line expresses detectable levels of NSD2 protein by Western blot.
-
E3 Ligase Component Expression: Verify the expression of key components of the SCF-FBXO22 E3 ligase complex in your cell line. While FBXO22 is broadly expressed, very low levels could limit degradation efficiency.
-
Cellular Localization: NSD2 is primarily a nuclear protein.[15][16] Ensure that your cell lysis protocol is adequate for extracting nuclear proteins.
Experimental Protocols
Western Blot for NSD2 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, UNC8587 (negative control), and/or proteasome/neddylation inhibitors for the indicated times. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure complete lysis, potentially including sonication for nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for NSD2. Also, probe for a loading control (e.g., GAPDH, β-actin, or a nuclear-specific protein like Lamin B1).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify band intensities to determine the extent of NSD2 degradation relative to the vehicle control.
Visualizing the Pathways
To aid in understanding the mechanism and troubleshooting process, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Caption: Troubleshooting workflow for UNC8153 experiments.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NSD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. researchgate.net [researchgate.net]
how to minimize off-target effects of UNC8153 TFA
Welcome to the technical support center for UNC8153 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental issues, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is UNC8153 and what is its primary target?
UNC8153 is a potent and selective targeted protein degrader. Its primary target is the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5][6] UNC8153 binds to the PWWP1 domain of NSD2 with a binding affinity (Kd) of 24 nM and induces its degradation.[3][6]
Q2: How does UNC8153 induce the degradation of NSD2?
UNC8153 is a heterobifunctional degrader that brings NSD2 into proximity with components of the cell's ubiquitin-proteasome system. This leads to the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][2][6] The degradation is dependent on the proteasome and neddylation processes.[1] While the exact E3 ligase recruited by UNC8153 is part of a novel and still-to-be-fully-elucidated mechanism, it has been shown not to be a UBR E3 ubiquitin ligase.[1]
Q3: How selective is UNC8153 for NSD2?
UNC8153 has demonstrated high selectivity for the degradation of NSD2.[1][2] In global proteomics studies, treatment with UNC8153 resulted in the selective degradation of NSD2 with no significant off-target protein degradation observed.[1] It is also selective for NSD2 over other NSD family members, NSD1 and NSD3.[4]
Q4: What is the recommended negative control for experiments with UNC8153?
The recommended negative control is UNC8587.[1] This compound is structurally similar to UNC8153 but contains a modification (an isopropyl moiety instead of a cyclopropyl group) that abrogates binding to NSD2.[1] Therefore, UNC8587 should not induce the degradation of NSD2 and can be used to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.[1]
Q5: What are the known downstream effects of NSD2 degradation by UNC8153?
Degradation of NSD2 by UNC8153 leads to a reduction in the levels of the histone mark H3K36me2 (dimethylation of lysine 36 on histone H3).[1][2][4][6] This has been shown to downregulate pathological phenotypes in multiple myeloma cells, including mild antiproliferative effects and anti-adhesive effects.[1][2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that UNC8153 is degrading NSD2 in your specific cell system and experimental conditions. Perform a western blot to check the levels of NSD2 and its downstream marker, H3K36me2, after treatment with a dose-range of UNC8153.
-
Use the Negative Control: Treat your cells with the negative control compound, UNC8587, at the same concentrations as UNC8153.[1] If the unexpected phenotype persists with UNC8587, it is likely an off-target effect of the chemical scaffold and not due to NSD2 degradation.
-
Titrate the Concentration: Use the lowest effective concentration of UNC8153 that still achieves significant NSD2 degradation. Higher concentrations are more likely to induce off-target effects.
-
Rescue Experiment: To definitively determine if the phenotype is on-target, you can perform a rescue experiment. This involves overexpressing a version of NSD2 that is resistant to degradation by UNC8153. If the phenotype is reversed upon expression of the resistant NSD2, it is an on-target effect.
-
Issue 2: High levels of cytotoxicity observed at effective concentrations.
-
Question: My cells are dying at concentrations of UNC8153 required for NSD2 degradation. How can I determine if this is an on-target or off-target effect?
-
Answer and Troubleshooting Steps:
-
Negative Control Treatment: As a first step, treat the cells with the negative control, UNC8587. If UNC8587 also causes cytotoxicity, the effect is likely independent of NSD2 degradation and related to the chemical structure of the compound.
-
Time-Course Experiment: Reduce the treatment duration. UNC8153 has been shown to induce significant NSD2 degradation in as little as 30 minutes, with maximal degradation between 4-6 hours.[1] Shorter exposure times may be sufficient to observe on-target effects while minimizing cytotoxicity.
-
Cell Line Specificity: The cytotoxic response may be cell-line dependent. If possible, test the effects of UNC8153 in a different cell line to see if the cytotoxicity is conserved.
-
Investigate Apoptosis Markers: If cytotoxicity is unavoidable, investigate the mechanism. For example, use western blotting to probe for markers of apoptosis (e.g., cleaved caspase-3) to understand the cell death pathway being activated.
-
Data Presentation
Table 1: Characteristics of UNC8153 and its Negative Control
| Compound | Target | Binding Affinity (Kd) | Cellular DC50 | Key Feature |
| UNC8153 | NSD2 | 24 nM[3][6] | 0.35 µM (in U2OS cells)[6] | Potent and selective degrader of NSD2.[1][2] |
| UNC8587 | Does not bind NSD2 | N/A | Does not degrade NSD2 | Inactive structural analog for use as a negative control.[1] |
Experimental Protocols
Protocol 1: Global Proteomics to Identify Potential Off-Target Degradation
This protocol outlines a mass spectrometry-based approach to identify unintended protein degradation targets of UNC8153.
-
Cell Culture and Treatment: Culture your cell line of interest and treat with UNC8153 at your effective concentration, the negative control UNC8587, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions. This allows for the pooling of samples and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Look for proteins that show a statistically significant, dose-dependent decrease in abundance in the UNC8153-treated samples compared to both the vehicle and UNC8587-treated samples.
Protocol 2: Western Blotting for Validation of On-Target and Off-Target Effects
-
Sample Preparation: Treat cells with UNC8153, UNC8587, and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your protein of interest (e.g., NSD2, a potential off-target identified from proteomics, and a loading control like GAPDH or Vinculin).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels in each sample.
Visualizations
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Caption: Experimental workflow for identifying off-target degradation.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
UNC8153 TFA solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC8153 TFA, a potent and selective nuclear receptor-binding SET domain-containing 2 (NSD2) targeted degrader.[1][2][3] The information addresses common solubility challenges in aqueous solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for complex organic molecules. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, always consider the potential effects of the solvent on your experiment.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions. Test for compatibility with your specific assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While trifluoroacetic acid (TFA) itself is highly water-soluble, the properties of the full this compound salt may be influenced by pH.[4][5] Systematic testing of a range of pH values for your buffer may identify an optimal condition for solubility.
-
Sonication: Gentle sonication in a bath sonicator can help to break up aggregates and promote dissolution.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2]
Q3: Can the trifluoroacetate (TFA) counter-ion affect my experiments?
A3: Yes, the TFA counter-ion can potentially impact experimental results. While often present from purification processes like RP-HPLC, TFA salts may exhibit different physicochemical and biological properties compared to other salt forms such as hydrochloride (HCl) or acetate salts.[5][6] In some cases, TFA salts have been shown to influence cell viability.[6] If you suspect the TFA is interfering with your assay, consider exchanging the counter-ion.
Quantitative Data Summary
| Solvent System | Expected Solubility | Recommendations & Remarks |
| 100% DMSO | High | Recommended for primary stock solutions.[2] |
| 100% Ethanol | Moderate to High | Can be used as an alternative to DMSO for stock solutions, but may have lower solvating power for this specific compound. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Direct dissolution in aqueous buffers is not recommended. |
| Aqueous Buffers with <1% DMSO | Concentration-Dependent | This is the typical final concentration for cell-based assays. Precipitation may occur at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C).
-
Serial Dilution (Recommended): If a high dilution factor is required, perform a serial dilution of the DMSO stock in DMSO to get closer to the final concentration.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined in the FAQ section.
Visualized Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Technical Support Center: UNC8153 TFA Treatment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing UNC8153 TFA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: UNC8153 is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2] It functions by inducing the proteasome-dependent degradation of NSD2, which in turn leads to a reduction in the levels of histone 3 lysine 36 dimethylation (H3K36me2), a key chromatin mark regulated by NSD2.[1][2] UNC8153 acts as a bivalent degrader, meaning it brings NSD2 into proximity with components of the ubiquitin-proteasome system to trigger its degradation.[1]
Q2: What is the "hook effect" and how does it relate to this compound treatment?
A2: The "hook effect" is a phenomenon observed with bivalent molecules like UNC8153 where, at very high concentrations, the degradation efficiency decreases.[1] This occurs because the excess UNC8153 molecules can independently bind to either NSD2 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound to avoid this effect and ensure maximal degradation of NSD2.[1]
Q3: How can I be sure that the observed effects are due to NSD2 degradation and not off-target effects?
A3: To confirm that the observed cellular phenotypes are a direct result of NSD2 degradation, it is essential to include proper controls in your experiments. A recommended negative control is UNC8587, a structurally related molecule that does not bind to NSD2 and therefore should not induce its degradation.[1] Comparing the results of UNC8153 treatment with those of UNC8587 can help differentiate between on-target and off-target effects. Additionally, global proteomics analysis has shown UNC8153 to be highly selective for NSD2 degradation.[1]
Q4: In which cell lines has this compound been shown to be effective?
A4: UNC8153 has been demonstrated to effectively degrade NSD2 and reduce H3K36me2 levels in various cell lines, including U2OS (human osteosarcoma), KMS11 (multiple myeloma), and MM1.S (multiple myeloma) cells.[1] The antiproliferative and anti-adhesive effects have been particularly noted in multiple myeloma cell lines.[1]
Troubleshooting Guide
Inconsistent NSD2 Degradation
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment to determine the optimal concentration for NSD2 degradation in your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 20 µM) to identify the peak degradation and subsequent hook effect.[1] |
| Incorrect Treatment Duration | Optimize the treatment time. Appreciable degradation of NSD2 by UNC8153 can be observed as early as 30 minutes, with maximal degradation typically occurring between 4-6 hours.[1] A time-course experiment (e.g., 0, 2, 4, 6, 8, 24 hours) is recommended. |
| Poor Cell Health or Confluency | Ensure cells are healthy and in the logarithmic growth phase before treatment. Cell stress or over-confluency can affect the ubiquitin-proteasome system and lead to inconsistent results. |
| Reagent Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells or plates. Variations in cell number can lead to significant differences in protein levels. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Uneven Drug Distribution | Gently swirl the plate after adding this compound to ensure even distribution in the cell culture medium. |
| Issues with Lysis and Protein Extraction | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to accurately measure total protein levels. |
Unexpected Phenotypic Results
| Potential Cause | Recommended Solution |
| Off-Target Effects | Include the negative control compound UNC8587 in your experiments to rule out off-target effects.[1] |
| Cell Line-Specific Responses | Be aware that the phenotypic consequences of NSD2 degradation can vary between different cell lines. |
| Compensation Mechanisms | Cells may activate compensatory signaling pathways in response to prolonged NSD2 degradation. Consider shorter treatment times to observe the initial effects. |
Experimental Protocols
Protocol: Western Blot for NSD2 Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound. Remember to include a vehicle control (e.g., DMSO) and a negative control (e.g., UNC8587).
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for NSD2. It is also recommended to probe for H3K36me2 and a loading control (e.g., β-actin, GAPDH, or total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the NSD2 and H3K36me2 signals to the loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
potential for UNC8153 TFA resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to UNC8153 TFA in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is UNC8153 and what is its mechanism of action?
A1: UNC8153 is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5] It functions by binding to the PWWP1 domain of NSD2 and inducing its degradation through a proteasome-dependent pathway.[1] This leads to a reduction in the cellular levels of NSD2 and its associated histone mark, H3K36me2.[1][3][4][6]
Q2: In which cell lines has UNC8153 shown activity?
A2: UNC8153 has demonstrated activity in multiple myeloma cell lines, including MM1.S and KMS11 cells.[1][6][7] It has been shown to have mild anti-proliferative effects in MM1.S cells and anti-adhesive effects in KMS11 cells.[1][2][6]
Q3: I am observing a diminished response to this compound in my cell line over time. What could be the cause?
A3: A diminished response to this compound could indicate the development of acquired resistance. This is a known phenomenon with prolonged exposure to anti-cancer agents.[8][9] Potential mechanisms include alterations in the target protein (NSD2), changes in the proteasomal degradation machinery, or increased drug efflux.
Q4: How can I confirm if my cell line has developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) in the suspected resistant line would confirm the development of resistance.[10]
Q5: Are there any known off-targets of UNC8153 that could contribute to resistance?
A5: UNC8153 has been shown to be highly selective for NSD2, with no degradation of related NSD family members like NSD1 and NSD3 observed.[1] However, global proteomics experiments are advisable to rule out any unforeseen off-target effects in your specific cell line.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential this compound resistance in your cell line experiments.
Initial Verification and Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound resistance.
Problem 1: Reduced this compound-mediated degradation of NSD2.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Prepare a fresh stock of this compound from a reliable source. Ensure proper storage conditions as recommended by the supplier.[3]
-
-
Possible Cause 2: Altered NSD2 Target.
-
Troubleshooting Step: Sequence the NSD2 gene in your resistant cell line to check for mutations in the PWWP1 binding domain that might prevent UNC8153 binding.
-
Troubleshooting Step: Perform a Western blot to compare NSD2 protein levels between your parental and resistant cell lines. Overexpression of the target protein could potentially require higher concentrations of the degrader.
-
-
Possible Cause 3: Impaired Proteasome Function.
-
Troubleshooting Step: UNC8153-mediated degradation is proteasome-dependent.[1] Treat your resistant cells with a known proteasome inhibitor (e.g., MG132) in combination with UNC8153. If UNC8153 activity is not restored, it may indicate a general impairment of the proteasome pathway.
-
Problem 2: Lack of expected downstream effects (e.g., decreased H3K36me2, reduced cell viability).
-
Possible Cause 1: Suboptimal Experimental Conditions.
-
Troubleshooting Step: Re-optimize the treatment conditions, including the concentration of this compound and the duration of exposure. Some cell lines may require higher concentrations or longer treatment times to exhibit a phenotypic response.[11]
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Troubleshooting Step: Chronic treatment with a targeted agent can sometimes lead to the activation of alternative survival pathways.[11] Perform a phosphoproteomic or transcriptomic analysis to identify any upregulated pro-survival pathways in the resistant cells.
-
-
Possible Cause 3: Increased Drug Efflux.
-
Troubleshooting Step: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of small molecule drugs, reducing their intracellular concentration.[11] Use an ABC transporter inhibitor in combination with this compound to see if sensitivity is restored.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound DC50 (NSD2 Degradation) | This compound IC50 (Cell Viability) | Fold Resistance (DC50) | Fold Resistance (IC50) |
| Parental MM1.S | 0.35 µM | 15 µM | 1.0 | 1.0 |
| Resistant MM1.S-R | 3.5 µM | > 50 µM | 10.0 | > 3.3 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.[10][12][13][14]
-
Initial IC50 Determination: Determine the IC50 value of this compound in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Dosing: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume proliferation before the next dose increase.
-
Resistance Confirmation: Periodically, test the IC50 of the treated cell population and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.
-
Clonal Selection: Once a stable resistant population is established, you may perform single-cell cloning to isolate and characterize individual resistant clones.
Protocol 2: Western Blot for NSD2 and H3K36me2
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NSD2 and H3K36me2 overnight at 4°C. Use a loading control antibody (e.g., Vinculin or H3) to ensure equal protein loading.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
UNC8153 Mechanism of Action
Caption: The mechanism of action of UNC8153 leading to NSD2 degradation.
Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to UNC8153.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC8153 | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 14. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
Technical Support Center: UNC8153 TFA Treatment and H3K36me2 Level Variability
Welcome to the technical support center for addressing variability in H3K36me2 levels following treatment with UNC8153 TFA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect H3K36me2 levels?
A1: UNC8153 is a potent and selective targeted degrader of the Nuclear Receptor-Binding SET Domain-Containing Protein 2 (NSD2).[1][2][3] NSD2 is the primary histone methyltransferase responsible for di-methylation of histone H3 at lysine 36 (H3K36me2).[4] UNC8153 contains a warhead that engages the proteasome to induce the degradation of NSD2.[1][2][3][4] The subsequent reduction in NSD2 protein levels leads to a decrease in global H3K36me2 marks.[1][2][4]
Q2: How long does it take for this compound to reduce H3K36me2 levels?
A2: The degradation of NSD2 protein is a relatively rapid process, with significant degradation observed within hours of treatment. However, the reduction of the H3K36me2 mark is a slower process that is thought to occur passively through cell division and histone turnover. Significant loss of the H3K36me2 mark has been observed after 6 days of continuous treatment with UNC8153.[4]
Q3: Is UNC8153 selective for NSD2?
A3: Yes, UNC8153 has been shown to be highly selective for NSD2. Global proteomics experiments have demonstrated that UNC8153 treatment leads to the degradation of NSD2 without significant off-target degradation of other proteins.[4]
Q4: What is the recommended storage and handling for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been suggested.[1] When preparing for cell culture, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid cytotoxicity.[5]
Troubleshooting Guides
This section provides guidance on how to address variability in H3K36me2 levels observed after this compound treatment. The troubleshooting is divided into three key areas: Experimental Setup, Method-Specific Issues, and Data Analysis.
Troubleshooting Experimental Setup Variability
Variability in your experimental setup can be a primary source of inconsistent results. Below are common factors to consider:
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between biological replicates | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase can alter the epigenetic landscape.[6][7][8][9] High-passage cells can exhibit altered protein expression and genetic drift.[8][9] Cell confluency can impact signaling pathways and protein levels.[10] | - Standardize seeding density and harvest cells at a consistent confluency.- Use cells within a defined low passage number range (<15).[8]- Ensure all experimental groups are treated at the same passage number.- Consider cell cycle synchronization if studying cell cycle-dependent effects of H3K36me2.[11] |
| This compound Lot-to-Lot Variability: Different batches of small molecules can have variations in purity and activity.[12][13][14] | - If possible, purchase a large single lot of the compound for a series of experiments.- When switching to a new lot, perform a dose-response validation experiment to confirm similar activity to the previous lot. | |
| Inconsistent Drug Preparation and Dosing: Precipitation of the compound in media or degradation over time can lead to inconsistent effective concentrations.[5][15][16][17][18] | - Prepare fresh stock solutions of this compound in DMSO.[3]- When diluting in media, vortex immediately and thoroughly to ensure even dispersion.[5]- For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.[5]- Perform a stability test of this compound in your specific cell culture media under experimental conditions. | |
| Complete loss of H3K36me2 in untreated control cells | Cell Line Misidentification or Contamination: The cell line may not be what it is presumed to be or could be contaminated with another cell line. | - Perform cell line authentication using short tandem repeat (STR) profiling.- Routinely test for mycoplasma contamination. |
Troubleshooting Method-Specific Issues
The method used to quantify H3K36me2 levels can also be a source of variability.
| Observed Issue | Potential Cause | Recommended Solution |
| Weak or No H3K36me2 Signal | Inefficient Protein Extraction: Incomplete lysis or histone extraction will result in low protein yield. | - Use a histone-specific extraction protocol.- Ensure complete cell lysis by mechanical disruption (e.g., sonication) in the presence of protease inhibitors. |
| Poor Antibody Performance: The primary antibody may have low affinity, be used at a suboptimal concentration, or may not be validated for Western blotting. | - Use a ChIP-grade antibody validated for Western blotting.- Optimize the primary antibody concentration by performing a titration.- Ensure the antibody has been stored correctly and is within its expiration date. | |
| Inefficient Protein Transfer: Incomplete transfer of histones (low molecular weight proteins) to the membrane. | - Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF).- Optimize transfer time and voltage/current. | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding to proteins other than the target. | - Optimize blocking conditions (e.g., 5% BSA or non-fat dry milk in TBST) and duration.[19]- Increase the number and duration of wash steps.[19]- Titrate primary and secondary antibody concentrations to the lowest effective concentration. |
| Inconsistent Quantification | Loading Inaccuracies: Unequal amounts of protein loaded between lanes. | - Use a total histone H3 antibody as a loading control for histone modifications, rather than housekeeping proteins like actin or tubulin.- Perform a total protein stain (e.g., Ponceau S) on the membrane before blocking to visually assess loading consistency. |
| Signal Saturation: Overexposure of the blot leading to non-linear signal intensity. | - Use a CCD imager with a wide dynamic range.- Perform a dilution series of your samples to ensure the signal is within the linear range of detection.[20]- Optimize exposure time to avoid saturation. |
| Observed Issue | Potential Cause | Recommended Solution |
| Low DNA Yield | Inefficient Cross-linking or Lysis: Insufficient cross-linking can lead to loss of protein-DNA interactions, while over-cross-linking can mask epitopes. Incomplete lysis reduces chromatin yield. | - Optimize formaldehyde cross-linking time (typically 10-15 minutes at room temperature).- Ensure complete cell lysis using appropriate buffers and mechanical disruption. |
| Suboptimal Chromatin Shearing: DNA fragments that are too large or too small can reduce IP efficiency. | - Optimize sonication or enzymatic digestion to achieve fragment sizes between 200-1000 bp. | |
| Poor Antibody Performance: The antibody may not be suitable for ChIP or used at a suboptimal concentration. | - Use a ChIP-validated H3K36me2 antibody.- Titrate the antibody amount for each experiment. | |
| High Background | Non-specific Binding of Chromatin: Chromatin is non-specifically binding to the beads or antibody. | - Pre-clear the chromatin with protein A/G beads before immunoprecipitation.- Include a mock IP with a non-specific IgG antibody as a negative control.- Increase the number and stringency of wash steps. |
| Variability in qPCR/Sequencing Results | Inconsistent Library Preparation: Variations in DNA quantification, end-repair, adapter ligation, or PCR amplification can introduce bias. | - Use a high-sensitivity DNA quantification method (e.g., Qubit).- Minimize the number of PCR cycles to avoid amplification bias.- Include a spike-in control for normalization. |
Troubleshooting Data Analysis and Interpretation
| Observed Issue | Potential Cause | Recommended Solution |
| Variable Western Blot Quantification | Inappropriate Normalization: Using an unstable loading control. | - Normalize the H3K36me2 signal to the total histone H3 signal from the same lane. |
| Lack of Statistical Analysis: Not accounting for biological and technical variability. | - Perform at least three biological replicates for each condition.- Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of observed changes.- Report the mean and standard deviation or standard error of the mean.[20][21] | |
| Inconsistent ChIP-seq Peak Calling | Incorrect Peak Calling Parameters: Using parameters for sharp peaks (like transcription factors) for a broad mark like H3K36me2. | - Use a peak caller designed for broad histone marks (e.g., MACS2 with the --broad option). |
| Batch Effects: Non-biological variation between samples processed at different times. | - Process all samples for a given comparison in parallel.- If batch effects are unavoidable, use computational methods to correct for them during data analysis. |
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis for Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, 96 hours). For longer time points, consider replacing the medium with fresh this compound every 48 hours.
-
Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For histone extraction, use an acid extraction method or a commercial kit according to the manufacturer's instructions. Briefly, lyse the cell pellet in a hypotonic buffer, isolate the nuclei, and extract histones with 0.2 M sulfuric acid.
-
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
Protocol 2: Western Blotting for H3K36me2
-
Sample Preparation: Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% polyacrylamide gel and run until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a CCD-based imager.
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.
Visualizations
Caption: Experimental workflow for assessing H3K36me2 levels after this compound treatment.
Caption: Mechanism of this compound-mediated reduction of H3K36me2.
Caption: Logical flowchart for troubleshooting H3K36me2 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Culture-Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passage Number is a Major Contributor to Genomic Structural Variations in Mouse iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. korambiotech.com [korambiotech.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 14. myadlm.org [myadlm.org]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nucleusbiologics.com [nucleusbiologics.com]
- 18. researchgate.net [researchgate.net]
- 19. Global Regulation of the Histone Mark H3K36me2 Underlies Epithelial Plasticity and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating NSD2 Knockdown: A Comparative Guide to UNC8153 TFA and siRNA
For researchers, scientists, and drug development professionals investigating the role of the histone methyltransferase NSD2, choosing the right tool for target validation is critical. This guide provides an objective comparison of two prominent methods for reducing NSD2 protein levels: the chemical degrader UNC8153 TFA and small interfering RNA (siRNA).
This comparison guide delves into the mechanisms of action, experimental considerations, and data supporting each method, enabling an informed decision for your specific research needs. We present a summary of quantitative data, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Mechanism of Action: Targeted Degradation vs. Gene Silencing
This compound is a novel, potent, and selective chemical degrader of NSD2.[1][2][3][4] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings NSD2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the NSD2 protein by the proteasome.[1][4] This process is dependent on both the proteasome and neddylation.[1][4]
siRNA operates through the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are introduced into cells and guide the RNA-induced silencing complex (RISC) to the NSD2 messenger RNA (mRNA). This leads to the cleavage and degradation of the NSD2 mRNA, thereby preventing its translation into protein.
Performance Comparison: this compound vs. siRNA
While direct, extensive quantitative comparisons are limited, available data allows for a qualitative and semi-quantitative assessment of both methods.
| Feature | This compound | siRNA |
| Target | NSD2 Protein | NSD2 mRNA |
| Mechanism | Proteasome-mediated degradation | RNA interference (mRNA cleavage) |
| Reported Onset of Action | Appreciable degradation (~40%) observed as early as 30 minutes.[1] | Typically assessed 24-72 hours post-transfection.[5] |
| Reported Duration of Effect | Long-lasting; >60% degradation of NSD2-long isoform still observed 96 hours after a single treatment.[1] | Transient; effect can last for 5-7 days, with peak knockdown often observed around 48-72 hours.[5] |
| Selectivity | Highly selective for NSD2; global proteomics showed no significant off-target protein degradation.[1] | Prone to off-target effects through miRNA-like seed region binding; requires careful design and validation.[6][7][8][9] |
| Validation | Western Blot (NSD2 protein levels), Mass Spectrometry (H3K36me2 levels) | qPCR (NSD2 mRNA levels), Western Blot (NSD2 protein levels) |
Studies have shown that treatment with UNC8153 can reduce NSD2 protein levels to a similar extent as that achieved by siRNA knockdown.[1] For instance, at specific time points, the level of NSD2 reduction with UNC8153 was comparable to the knockdown level indicated for siRNA.[1]
Experimental Protocols
NSD2 Degradation using this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for the desired time points (e.g., 6, 24, 48, 72, 96 hours).
-
Validation: Harvest cells for downstream analysis.
-
Western Blot: Lyse cells and quantify NSD2 protein levels. Probe for H3K36me2 to assess the functional consequence of NSD2 degradation. Use a loading control (e.g., GAPDH, Vinculin, or total Histone H3).
-
Phenotypic Assays: Conduct relevant assays to assess the biological consequences of NSD2 degradation (e.g., proliferation, apoptosis, or cell migration assays).
-
NSD2 Knockdown using siRNA
-
siRNA Design and Preparation:
-
Design or purchase at least two to three independent siRNA duplexes targeting different regions of the NSD2 mRNA to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA control.
-
Reconstitute siRNAs according to the manufacturer's instructions.
-
-
Transfection:
-
Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete medium.
-
-
Incubation: Incubate cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation:
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the reduction in NSD2 mRNA levels. Normalize to a stable housekeeping gene.
-
Western Blot: Lyse cells and perform Western blotting to confirm the reduction in NSD2 protein levels.
-
Mandatory Visualizations
Caption: Overview of NSD2's involvement in key oncogenic signaling pathways.
Caption: Experimental workflow for validating NSD2 knockdown.
Caption: Logical comparison of this compound and siRNA for NSD2 knockdown.
Conclusion
Both this compound and siRNA are effective tools for reducing NSD2 levels and studying its function. The choice between them will depend on the specific experimental goals.
-
This compound offers a highly specific, rapid, and sustained method for directly depleting the NSD2 protein, making it an excellent choice for phenotypic studies where off-target effects are a major concern. Its high selectivity, as demonstrated by global proteomics, provides strong evidence that observed phenotypes are a direct result of NSD2 degradation.[1]
-
siRNA is a well-established and widely used technique for gene silencing. While effective, it is crucial to carefully design experiments to mitigate and validate potential off-target effects. The use of multiple siRNAs targeting different sequences of the NSD2 mRNA is highly recommended to ensure that the observed phenotype is not an artifact.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
A Comparative Guide to NSD2 Inhibitors: UNC8153 TFA and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a critical histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in the pathogenesis of various cancers, particularly multiple myeloma and certain types of leukemia, making it an attractive therapeutic target.[1][2] This guide provides a comparative analysis of UNC8153 TFA, a potent NSD2-targeted degrader, with other notable NSD2 inhibitors, supported by experimental data and detailed methodologies.
This compound: A Novel NSD2-Targeted Degrader
This compound is a selective degrader of NSD2, offering a distinct mechanism of action compared to traditional enzymatic inhibitors.[3][4] It contains a warhead that facilitates the proteasome-dependent degradation of NSD2.[3] This leads to a reduction in the cellular levels of both the NSD2 protein and the H3K36me2 mark.[3]
Quantitative Comparison of NSD2 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other NSD2 inhibitors. These inhibitors are categorized based on their mechanism of action: targeted degradation or enzymatic inhibition of the SET domain or PWWP domain.
Table 1: Potency and Cellular Activity of NSD2 Degraders
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Cellular Degradation (DC50) | Cell Line | Reference |
| This compound | NSD2-PWWP1 | Degrader | 24 nM | 0.35 µM | U2OS | [3] |
| LLC0424 | NSD2 | Degrader (PROTAC) | - | 20 nM | RPMI-8402 | [5] |
| UNC8732 | NSD2-PWWP1 | Degrader | - | ~0.07 µM (5x more potent than UNC8153) | - | [6] |
Table 2: Potency and Cellular Activity of NSD2 Catalytic and PWWP1 Domain Inhibitors
| Compound | Target Domain | Mechanism of Action | Biochemical Potency (IC50) | Cellular Antiproliferative Activity (IC50) | Cell Line(s) | Reference |
| KTX-1001 | SET Domain | Inhibitor | 1-10 nM | - | - | [7][8] |
| IACS-17596 | SET Domain | Inhibitor | Single-digit nM | Varies by cell line | Pancreatic and Lung Cancer | [1][9] |
| IACS-17817 | SET Domain | Inhibitor | Single-digit nM | - | - | [1][9] |
| KTX-1029 | SET Domain | Inhibitor | 16.0 nM | Varies by cell line | MM cell lines | [8] |
| UNC6934 | PWWP1 Domain | Inhibitor | 104 nM (disruption of NSD2-nucleosome interaction) | - | U2OS | [3] |
| BI-9321 | NSD3-PWWP1 | Inhibitor | 1.2 µM (cellular target engagement) | 13 µM (RN2), 26.8 µM (MOLM-13) | RN2, MOLM-13 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for commonly used assays in the evaluation of NSD2 inhibitors.
In-Cell Western (ICW) Assay for Protein Degradation
This assay is used to quantify the degradation of a target protein within cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the degrader compound (e.g., this compound) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein (e.g., anti-NSD2 antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated secondary antibody) for 1 hour at room temperature in the dark. A second primary and corresponding secondary antibody for a housekeeping protein (e.g., tubulin) can be used for normalization.
-
Imaging and Quantification: Wash the cells to remove unbound antibodies. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity of the target protein is normalized to the intensity of the housekeeping protein.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
AlphaLISA Assay for H3K36me2 Levels
This is a bead-based immunoassay for the sensitive detection of histone modifications in cell lysates.[13][14]
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with the inhibitor of interest.
-
Lyse the cells using a specific lysis buffer.
-
Extract histones from the nucleosomes using an extraction buffer.
-
-
Assay Reaction:
-
In a 384-well plate, combine the cell lysate/histone extract with AlphaLISA Acceptor beads conjugated to an anti-H3K36me2 antibody and a biotinylated anti-Histone H3 (C-terminus) antibody.
-
Incubate to allow for the formation of an antibody-histone complex.
-
-
Signal Detection:
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated antibody.
-
Incubate in the dark. If H3K36me2 is present, the Donor and Acceptor beads are brought into close proximity.
-
Excite the plate at 680 nm. The resulting singlet oxygen transfer from the Donor to the Acceptor beads generates a chemiluminescent signal at 615 nm, which is measured by a plate reader. The signal intensity is proportional to the amount of H3K36me2.[13]
-
Visualizations
The following diagrams illustrate key concepts related to NSD2 and its inhibition.
Caption: NSD2 signaling pathway and points of therapeutic intervention.
Caption: Mechanism of action of the NSD2 degrader this compound.
Caption: General experimental workflow for evaluating NSD2 inhibitors.
References
- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. k36tx.com [k36tx.com]
- 8. researchgate.net [researchgate.net]
- 9. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. epicypher.com [epicypher.com]
A Head-to-Head Comparison: UNC8732 Eclipses its Predecessor, UNC8153 TFA, in Targeted NSD2 Degradation
For researchers in oncology and drug development, the targeted degradation of the histone methyltransferase NSD2 represents a promising therapeutic strategy. Two molecules, UNC8153 TFA and its successor UNC8732, have emerged as key chemical tools for achieving this. This guide provides an in-depth comparison of their performance, mechanism, and experimental application, supported by published data.
UNC8732, a second-generation degrader, demonstrates significantly improved potency and kinetics in mediating the degradation of NSD2 when compared to the first-generation compound, UNC8153.[1][2][3] Both compounds operate through a novel mechanism, hijacking the SCF-FBXO22 E3 ubiquitin ligase complex to induce proteasomal degradation of NSD2.[1][3][4][5][6] This guide will dissect the key differences and provide researchers with the necessary data and protocols to select the optimal tool for their NSD2-focused studies.
Performance and Efficacy: A Quantitative Look
UNC8732 stands out for its superior degradation efficiency and potency. Optimization of the linker region in UNC8732 led to a more than five-fold increase in potency compared to UNC8153.[7] This enhancement is reflected in its lower half-maximal degradation concentration (DC50) and higher maximal degradation level (Dmax).
| Compound | DC50 (µM) | Dmax (%) | Time to Dmax (hours) | NSD2 Binding (KD, µM) |
| UNC8153 | ~0.3-0.5 | ~71-76 | 4 - 6 | 76 ± 4 |
| UNC8732 | 0.06 ± 0.03 | 97 ± 2 | 2 - 4 | 76 ± 4 |
| Data compiled from multiple cellular assays and surface plasmon resonance (SPR). Note that DC50 values can vary between cell lines and experimental conditions.[1] |
The improved degradation kinetics of UNC8732 are also a significant advantage, achieving maximal NSD2 degradation more rapidly than UNC8153.[1][3] Interestingly, the enhanced degradation efficiency of UNC8732 is not due to stronger binding to the NSD2-PWWP1 domain, as both compounds exhibit similar binding affinities.[1]
Mechanism of Action: A Shared, Novel Pathway
Both UNC8153 and UNC8732 function as "molecular glues," inducing proximity between NSD2 and an E3 ligase. Their shared mechanism is notable for its reliance on metabolic activation and the recruitment of a less commonly exploited E3 ligase.
-
Metabolic Activation : Both compounds contain a primary alkyl amine.[1][2] Inside the cell, this amine is metabolized by amine oxidases into a reactive aldehyde species.[1][4][5][6][8]
-
E3 Ligase Recruitment : The active aldehyde metabolite engages with a specific cysteine residue (Cys326) on FBXO22, a substrate recognition subunit of the Cullin 1 (CUL1) E3 ligase complex.[1][4][5][6][9]
-
Ternary Complex Formation : This interaction recruits the entire SCFFBXO22 ubiquitin ligase complex (comprising SKP1, CUL1, and FBXO22) to the NSD2 protein, which the degrader binds via its PWWP1 domain ligand.[1][2]
-
Ubiquitination and Degradation : The formation of this ternary complex (NSD2-degrader-SCFFBXO22) leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome.[1][3][10]
This entire process is dependent on the proteasome and neddylation, which is characteristic of Cullin-RING E3 ligase activity.[1][3][10]
Cellular Effects and Therapeutic Potential
Treatment with UNC8732 leads to a robust reduction of the H3K36me2 epigenetic mark, a direct consequence of NSD2 degradation.[1] In cancer cell lines with NSD2 gain-of-function mutations (e.g., p.E1099K in acute lymphoblastic leukemia), UNC8732 treatment results in significant growth suppression, induction of apoptosis, and reversal of drug resistance.[1][4][5][6] For instance, in RCH-ACV cells harboring the NSD2 p.E1099K mutation, UNC8732 treatment for 21 days reduced cell viability to just 8%, compared to 50% in wild-type cells.[1]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare UNC8153 and UNC8732.
In-Cell Western (ICW) for Degradation Potency (DC50)
This assay quantifies intracellular protein levels to determine the potency of the degrader.
-
Cell Plating : Seed cells (e.g., U2OS) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of the degrader (e.g., UNC8153 or UNC8732) for a defined period (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Fixation and Permeabilization : Fix cells with formaldehyde, then permeabilize with Triton X-100 to allow antibody access.
-
Blocking : Block non-specific antibody binding using a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation : Incubate cells with a primary antibody against NSD2 and a normalization control (e.g., an antibody against a stable housekeeping protein).
-
Secondary Antibody Incubation : Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis : Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for NSD2 and the normalization control. Normalize the NSD2 signal and plot the data against compound concentration to calculate the DC50 value.
Immunoblotting for NSD2 and Histone Mark Reduction
This method validates protein degradation and assesses its impact on downstream epigenetic marks.
-
Cell Culture and Treatment : Culture cells (e.g., RCH-ACV) and treat with the specified concentrations of UNC8732, an inactive control (e.g., UNC8884), or DMSO for the desired duration (e.g., 11 days).[1][11]
-
Protein Extraction : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., H3, HDAC2).
-
Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize to the loading control to compare protein levels across treatments.
Conclusion
For researchers seeking to probe the function of NSD2 through targeted degradation, UNC8732 is demonstrably superior to its precursor, this compound. Its enhanced potency, faster action, and high degree of maximal degradation make it a more efficient and effective chemical probe. Both compounds utilize the same innovative mechanism, offering a valuable toolset for investigating the biological consequences of NSD2 loss and exploring new therapeutic avenues in oncology.
References
- 1. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Recruitment of FBXO22 for Targeted Degradation of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recruitment of FBXO22 for targeted degradation of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recruitment of FBXO22 for Targeted Degradation of NSD2 [ouci.dntb.gov.ua]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Structural basis of NSD2 degradation via targeted recruitment of SCF-FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylamine-tethered molecules recruit FBXO22 for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Specificity of UNC8153 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC8153 TFA's specificity against other methyltransferases, supported by experimental data and detailed methodologies.
This compound has emerged as a potent and highly selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase.[1][2][3] Unlike traditional inhibitors that block the catalytic activity of an enzyme, UNC8153 functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of NSD2 through the ubiquitin-proteasome system.[1][2] This guide delves into the specificity of UNC8153, presenting key data and experimental approaches to inform its application in research and drug discovery.
High Selectivity of UNC8153 for NSD2 Degradation
UNC8153 demonstrates remarkable selectivity for the degradation of NSD2 over other methyltransferases, including its close homologs NSD1 and NSD3.[1] This high specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the depletion of NSD2.
Quantitative Analysis of UNC8153-Mediated Degradation
The potency of UNC8153 in degrading NSD2 is quantified by its half-maximal degradation concentration (DC50). In U2OS cells, UNC8153 exhibits a DC50 of 0.35 μM for NSD2.[1] In contrast, global proteomics analyses have shown that treatment with UNC8153 does not lead to the significant degradation of other proteins, including a wide range of other methyltransferases.[1]
| Target Methyltransferase | This compound DC50 | Selectivity Notes |
| NSD2 | 0.35 µM | Potent and selective degradation observed. |
| NSD1 | No significant degradation | Global proteomics showed no degradation. |
| NSD3 | No significant degradation | Global proteomics showed no degradation. |
| Other Methyltransferases | No significant degradation | Global proteomics of ~8,000 proteins showed high selectivity for NSD2.[1] |
Experimental Protocols
The high selectivity of UNC8153 has been validated through rigorous experimental protocols, primarily global proteomics analysis.
Global Proteomics for Specificity Assessment
Objective: To comprehensively assess the selectivity of UNC8153 by quantifying changes in the abundance of thousands of proteins following treatment.
Methodology:
-
Cell Culture and Treatment: U2OS cells were cultured and treated with 5 μM UNC8153 or a DMSO vehicle control for 6 hours.[1]
-
Cell Lysis and Protein Digestion: Cells were lysed, and the protein extracts were digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups were labeled with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: Protein abundance changes between UNC8153-treated and control samples were calculated. Significant degradation was defined by a -log p-value of >2 and a log2 fold change ratio of less than -0.5.[1]
In-Cell Western (ICW) for DC50 Determination
Objective: To determine the potency of UNC8153 in degrading NSD2 by measuring the concentration-dependent reduction of the protein.
Methodology:
-
Cell Seeding and Treatment: U2OS cells were seeded in microplates and treated with a serial dilution of UNC8153 for 24 hours.
-
Immunostaining: Cells were fixed, permeabilized, and incubated with a primary antibody specific for NSD2, followed by a fluorescently labeled secondary antibody.
-
Signal Detection: The fluorescence intensity, proportional to the amount of NSD2 protein, was measured using an imaging system.
-
Data Analysis: The DC50 value was calculated by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Molecular Landscape
To further illustrate the context of UNC8153's function, the following diagrams depict its mechanism of action and the signaling pathway of its target, NSD2.
Caption: UNC8153 induces the degradation of NSD2 by forming a ternary complex with NSD2 and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Caption: NSD2 promotes cancer progression by altering histone methylation, leading to aberrant gene expression that drives cell proliferation, survival, and metastasis.
Caption: A streamlined workflow for assessing the specificity of protein degraders using quantitative proteomics.
References
A Tale of Two Methyltransferases: A Comparative Guide to UNC8153 TFA and EZH2 Inhibitors in Cancer Models
For the research community, including scientists and professionals in drug development, this guide provides an objective comparison of the NSD2 degrader UNC8153 TFA and various EZH2 inhibitors. This document synthesizes experimental data to illuminate their distinct mechanisms of action, efficacy in cancer models, and the intricate relationship between their targets.
This guide delves into the preclinical data of two distinct classes of epigenetic modulators: this compound, a selective degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and a range of inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2). While both NSD2 and EZH2 are histone methyltransferases implicated in cancer pathogenesis, they catalyze different histone modifications and regulate distinct cellular processes. This comparison aims to provide researchers with a clear understanding of their individual and potentially synergistic roles in cancer therapy.
At a Glance: this compound vs. EZH2 Inhibitors
| Feature | This compound | EZH2 Inhibitors (e.g., Tazemetostat, GSK126, UNC1999) |
| Primary Target | Nuclear Receptor Binding SET Domain Protein 2 (NSD2) | Enhancer of Zeste Homolog 2 (EZH2) |
| Mechanism of Action | Induces proteasome-dependent degradation of NSD2 protein | Competitively inhibit the catalytic SET domain of EZH2, blocking its methyltransferase activity |
| Key Histone Mark Affected | Reduces Histone H3 Lysine 36 dimethylation (H3K36me2) | Reduces Histone H3 Lysine 27 trimethylation (H3K27me3) |
| Downstream Effects | Downregulation of pathological phenotypes in multiple myeloma, including mild antiproliferative and anti-adhesive effects.[1] | Inhibition of cancer cell proliferation, induction of apoptosis, and tumor growth inhibition in various cancers, including lymphomas and multiple myeloma.[2][3][4][5][6][7][8][9][10][11][12] |
| Mode of Administration | Preclinical studies primarily use in vitro application. | Oral bioavailability demonstrated for some inhibitors (e.g., Tazemetostat). |
Unveiling the Mechanisms: NSD2 Degradation vs. EZH2 Inhibition
The distinct mechanisms of this compound and EZH2 inhibitors are central to their different biological outcomes.
This compound: Eradicating the NSD2 Protein
UNC8153 is a potent and selective degrader of NSD2.[1] It functions by inducing the proteasome-dependent degradation of the NSD2 protein, thereby reducing the cellular levels of both NSD2 and its catalytic product, H3K36me2.[1] This degradation is achieved through a novel mechanism involving a simple warhead within the UNC8153 molecule.[1]
EZH2 Inhibitors: Silencing the Catalytic Activity
EZH2 inhibitors, such as Tazemetostat and GSK126, are S-adenosyl-methionine (SAM)-competitive small molecules. They bind to the catalytic SET domain of EZH2, preventing the transfer of a methyl group to its substrate, Histone H3 at lysine 27 (H3K27). This leads to a global reduction in H3K27 trimethylation (H3K27me3), a mark associated with transcriptional repression.
Head-to-Head in Cancer Models: A Comparative Analysis
Direct comparative studies of this compound and EZH2 inhibitors in the same cancer models are limited. However, by examining their individual effects in similar contexts, particularly in multiple myeloma, we can draw valuable comparisons.
In Vitro Efficacy
The available data highlights the different metrics used to assess the potency of these two classes of agents.
Table 1: In Vitro Activity of this compound and EZH2 Inhibitors
| Compound | Cancer Type | Cell Line | Parameter | Value | Reference |
| This compound | Osteosarcoma | U2OS | DC50 (Degradation) | 0.35 µM | MedchemExpress |
| Multiple Myeloma | MM1.S | Proliferation | Mild antiproliferative effect | [1] | |
| Multiple Myeloma | KMS11 | Adhesion | Anti-adhesive effect | [1] | |
| GSK126 | Multiple Myeloma | Various | IC50 (Viability) | 2.19 - 17.4 µM | [2][4] |
| Tazemetostat (EPZ-6438) | Diffuse Large B-Cell Lymphoma | Various | IC50 (Proliferation) | <0.001 - 7.6 µM | [3] |
| UNC1999 | Multiple Myeloma | Various | IC50 (Viability) | Dose-dependent reduction | [8][9][10] |
Note: DC50 measures the concentration required to degrade 50% of the target protein, while IC50 measures the concentration required to inhibit a biological process (like cell viability) by 50%. These values are not directly comparable.
In Vivo Performance
Table 2: In Vivo Efficacy of EZH2 Inhibitors
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Tazemetostat (EPZ-6438) | EZH2-mutant DLBCL Xenograft | Oral | Complete tumor regression | [3] |
| EPZ011989 | Multiple Myeloma Xenograft | Not specified | Tumor growth inhibition | [3] |
The Interplay Between EZH2 and NSD2: A Complex Relationship
A critical aspect of this comparison is the emerging evidence of a regulatory relationship between EZH2 and NSD2. Studies have shown that EZH2 can regulate the expression of NSD2. This suggests that the effects of EZH2 inhibition may, in part, be mediated through its influence on NSD2 levels. Conversely, the overexpression of NSD2 has been shown to sensitize some cancer cells to EZH2 inhibitors.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in opaque-walled multi-well plates at a density appropriate for the cell line and incubation time.
-
Compound Treatment: Add the test compound (this compound or EZH2 inhibitor) at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.[13][14][15][16][17]
In-Cell Western (ICW) Assay for Protein Degradation
The ICW assay is a quantitative immunofluorescence method used to measure protein levels directly in fixed cells in a multi-well plate format.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the degrader (this compound) at various concentrations for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein (NSD2).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in each well.
-
Data Analysis: Normalize the signal to a loading control (e.g., a housekeeping protein) and calculate the DC50 value.[18][19][20][21]
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the compound (e.g., an EZH2 inhibitor) or vehicle control according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.[22][23][24]
Conclusion
This compound and EZH2 inhibitors represent two distinct and promising strategies for targeting epigenetic dysregulation in cancer. While this compound acts by eliminating the NSD2 protein, EZH2 inhibitors catalytically inactivate their target. The choice between these agents, or their potential combination, will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the intricate interplay between the EZH2 and NSD2 pathways. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to guide the development of more effective and personalized cancer therapies. The detailed protocols provided herein should facilitate the design and execution of such crucial future research.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition induces senescence via ERK1/2 signaling pathway in multiple myeloma: EZH2 inhibition induces senescence in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licht.cancer.ufl.edu [licht.cancer.ufl.edu]
- 6. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition in multiple myeloma downregulates myeloma associated oncogenes and upregulates microRNAs with potential tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of EZH2 in multiple myeloma is associated with poor prognosis and dysregulation of cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ch.promega.com [ch.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomol.com [biomol.com]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of UNC8153 TFA Using Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC8153 TFA, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2), with alternative compounds. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to objectively assess its on-target effects, primarily through the lens of genetic controls.
Introduction to this compound and its On-Target Effects
UNC8153 is a novel, small molecule degrader that potently and selectively targets NSD2 for proteasomal degradation.[1][2][3][4] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active transcription. Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma. The on-target effect of UNC8153 is the reduction of cellular NSD2 protein levels, leading to a subsequent decrease in H3K36me2 marks.[1][2] The mechanism of action is proteasome- and neddylation-dependent and is mediated by a novel primary amine warhead that engages the E3 ubiquitin ligase machinery.[1]
Genetic controls, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown of NSD2, are crucial for validating that the observed phenotypic effects of UNC8153 are a direct consequence of NSD2 degradation. These genetic perturbations are expected to phenocopy the effects of the chemical degrader.
Comparative Analysis of this compound and Alternatives
Several other small molecules have been developed to target NSD2, either through degradation or inhibition. This section provides a comparative overview of their performance characteristics.
Table 1: Quantitative Comparison of NSD2 Degraders
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | DC50 | Dmax | Cell Line | Reference |
| This compound | NSD2 | Degrader (novel E3 ligase recruitment) | 24 nM | 0.35 µM | 79% | U2OS | [1] |
| UNC8732 | NSD2 | Degrader (FBXO22 recruitment) | 76 nM | 0.06 µM | 97% | RS4;11 | [5][6] |
| LLC0424 | NSD2 | PROTAC Degrader (CRBN recruitment) | Not Reported | 20 nM | >96% | RPMI-8402 | [7][8][9][10] |
| MS159 | NSD2 | PROTAC Degrader (CRBN recruitment) | 1.1 µM | 5.2 µM | >82% | 293FT | [11][12] |
Table 2: NSD2 Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Reference |
| DA3003-1 | NSD2 (WT and variants) | Inhibitor | Sub-micromolar | [13] |
| Chaetocin | NSD2 (WT and variants) | Inhibitor | Sub-micromolar | [13] |
Experimental Protocols for On-Target Validation
Detailed methodologies are essential for reproducing and validating the on-target effects of this compound.
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol is adapted from methodologies used to assess NSD2 protein levels following treatment with degraders.[1]
-
Cell Seeding: Plate U2OS cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) or the negative control compound UNC8587 for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against NSD2 (specific concentration to be optimized) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Normalization: A cell stain or a housekeeping protein antibody (e.g., GAPDH) can be used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity and normalize to the cell stain or housekeeping protein. Calculate DC50 and Dmax values using appropriate software.
CRISPR/Cas9-Mediated Knockout of NSD2
This genetic approach serves as a benchmark for the on-target effects of UNC8153.
-
gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting a constitutive exon of the NSD2 gene. Several online tools are available for gRNA design.
-
Validated gRNA sequences can be found in databases such as dbGuide.[14]
-
Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target multiple myeloma cell line (e.g., MM1.S) with the lentivirus.
-
-
Selection and Validation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validate NSD2 knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
-
Phenotypic Analysis: Compare the phenotype of NSD2 knockout cells (e.g., proliferation, adhesion) with cells treated with this compound. The phenotypic similarities support the on-target activity of the compound.
siRNA-Mediated Knockdown of NSD2
siRNA provides a transient method to reduce NSD2 expression and validate the on-target effects of UNC8153.
-
siRNA Selection: Select validated siRNA sequences targeting NSD2 mRNA. Typically, a pool of multiple siRNAs is used to improve knockdown efficiency and reduce off-target effects.
-
Transfection:
-
Plate cells (e.g., U2OS or multiple myeloma cell lines) to achieve 50-70% confluency at the time of transfection.
-
Transfect cells with NSD2-targeting siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Validation of Knockdown: After 48-72 hours, assess the efficiency of NSD2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Perform functional assays (e.g., cell viability, H3K36me2 levels) and compare the results to those obtained with this compound treatment.
Visualizing Pathways and Workflows
Signaling Pathway of NSD2 and Impact of UNC8153
Caption: UNC8153 recruits an E3 ligase to NSD2, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow for On-Target Validation
Caption: Workflow comparing chemical (UNC8153) and genetic (CRISPR/siRNA) approaches to validate on-target effects.
Logical Relationship of Validation Components
Caption: Logical framework for confirming the on-target effects of UNC8153 through phenotypic comparison.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. UNC8732 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNC8153 TFA's Potency in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of UNC8153 TFA, a novel degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, across various cancer cell lines. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering a comprehensive overview of UNC8153's cellular activity, benchmarked against other relevant compounds.
Introduction to this compound
UNC8153 is a first-in-class, small molecule degrader that targets the NSD2 protein for proteasomal degradation.[1][2] NSD2 is a histone methyltransferase that plays a crucial role in gene regulation through the dimethylation of histone H3 at lysine 36 (H3K36me2). Aberrant NSD2 activity is implicated in the pathogenesis of several cancers, including multiple myeloma. By inducing the degradation of NSD2, UNC8153 effectively reduces H3K36me2 levels, leading to downstream anti-tumor effects.[1][2]
Comparative Potency of NSD2 Degraders
The potency of UNC8153 has been evaluated in several cancer cell lines, primarily through the determination of its half-maximal degradation concentration (DC50). The following table summarizes the available quantitative data for UNC8153 and provides a comparison with other notable NSD2 degraders.
| Compound | Cell Line | Potency (DC50) | Dmax | Notes |
| UNC8153 | U2OS (Osteosarcoma) | 0.35 µM | 79% | Degrades NSD2 through a novel mechanism. |
| UNC8732 | U2OS (Osteosarcoma) | 0.06 µM | 97% | A more potent analog of UNC8153. |
| UNC10415667 | U2OS (Osteosarcoma) | 0.46 µM | ~75% | A benzaldehyde-based NSD2 degrader.[3] |
| MS159 | 293FT (Embryonic Kidney) | 5.2 µM | >82% | A PROTAC degrader of NSD2. |
| LLC0424 | RPMI-8402 (T-cell leukemia) | 20 nM | >96% | A potent PROTAC degrader of NSD2. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Caption: Workflow for assessing UNC8153 potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the potency of this compound.
In-Cell Western (ICW) Assay for NSD2 Degradation
The In-Cell Western is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting for measuring protein levels.
-
Cell Seeding: Seed adherent cells (e.g., U2OS) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 6-24 hours). Include a DMSO-treated control.
-
Fixation: After treatment, remove the media and fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with 200 µL of 1X PBS. Then, add 200 µL of 1X PBS containing 0.1% Triton X-100 to each well and incubate for 5 minutes at room temperature. Repeat this wash and permeabilization step four more times.
-
Blocking: Add 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS) to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibody against NSD2 in the blocking buffer. Remove the blocking buffer and add 50 µL of the diluted primary antibody solution to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with 1X PBS containing 0.1% Tween-20. Add 50 µL of a diluted near-infrared fluorescently-labeled secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells four times with 1X PBS containing 0.1% Tween-20. Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the signal is proportional to the amount of NSD2 protein. Normalize the NSD2 signal to a housekeeping protein or cell number. Plot the normalized signal against the compound concentration to determine the DC50 value.
Western Blotting for NSD2 Protein Levels
Western blotting is a standard technique to detect and quantify specific proteins in a complex mixture.
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for NSD2 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the NSD2 signal to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound is a potent and selective degrader of NSD2, demonstrating significant activity in various cancer cell lines. While its potency has been quantified in U2OS cells, further studies are needed to establish a comprehensive profile across a broader range of cell types, particularly in multiple myeloma where NSD2 is a key oncogenic driver. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses. The continued investigation of UNC8153 and its more potent analogs, such as UNC8732, holds promise for the development of novel epigenetic therapies for cancer.
References
Evaluating the Downstream Effects of UNC8153 TFA on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC8153 trifluoroacetate (TFA), a novel and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, with other alternatives. We will delve into its mechanism of action, downstream effects on gene expression, and provide supporting experimental data and protocols to aid in your research and development endeavors.
Introduction to UNC8153 TFA
UNC8153 is a first-in-class, potent, and selective degrader of NSD2, a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma.[1][2] UNC8153 acts as a "molecular glue," bringing NSD2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2. This reduction in NSD2 protein levels results in a global decrease of the H3K36me2 mark, which in turn is expected to alter the expression of genes regulated by this epigenetic modification.
Mechanism of Action: A Signaling Pathway Perspective
The degradation of NSD2 by UNC8153 initiates a cascade of events that ultimately impacts gene transcription. The pathway can be visualized as follows:
Caption: Signaling pathway of UNC8153-mediated NSD2 degradation and its effect on gene expression.
Comparative Analysis of NSD2 Degraders
While direct, publicly available RNA-sequencing or microarray data for UNC8153 is limited, we can compare its characteristics with other known NSD2 degraders based on existing literature.
| Feature | UNC8153 | UNC8732 | MS159 | LLC0424 |
| Mechanism | NSD2 Degrader (recruits an uncharacterized E3 ligase) | NSD2 Degrader (recruits SCF-FBXO22 E3 ligase) | NSD2 Degrader (PROTAC, recruits Cereblon) | NSD2 Degrader (PROTAC, recruits Cereblon) |
| Target | NSD2 PWWP1 domain | NSD2 PWWP1 domain | NSD2 PWWP1 domain | NSD2 PWWP1 domain |
| Potency (DC50) | ~0.35 µM in U2OS cells | ~0.06 µM (five-fold more potent than UNC8153) | ~5.2 µM in 293FT cells | ~20 nM in RPMI-8402 cells |
| Reported Downstream Effects | Reduction of H3K36me2, mild antiproliferative and anti-adhesive effects in multiple myeloma cells.[1] | Growth suppression, apoptosis, and reversal of drug resistance in acute lymphoblastic leukemia cells.[2] | Inhibition of multiple myeloma cell proliferation.[3] | Downregulation of H3K36me2 and growth inhibition in acute lymphoblastic leukemia cells.[4] |
| Gene Expression Data | Global proteomics performed; no public RNA-seq/microarray data found. | Not specified in the provided information. | Not specified in the provided information. | RNA-seq analysis mentioned as forthcoming.[4] |
Inferred Downstream Effects on Gene Expression
In the absence of direct gene expression data for UNC8153, we can infer potential downstream effects from studies involving NSD2 knockdown. Genetic knockdown of NSD2 has been shown to downregulate genes associated with the cell cycle and DNA repair.[5] Therefore, it is plausible that UNC8153 treatment would lead to similar changes in the transcriptome, contributing to its observed anti-proliferative effects.
A global proteomics study on UNC8153-treated cells revealed high selectivity for NSD2 degradation, suggesting that the observed phenotypes are primarily due to the loss of NSD2 function.[1]
Experimental Protocols
The following provides a general workflow for evaluating the downstream effects of this compound on gene expression using RNA sequencing.
Experimental Workflow
Caption: A generalized workflow for analyzing gene expression changes after this compound treatment.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., KMS-11, MM.1S) in appropriate media and conditions.
-
Treat cells with a predetermined optimal concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). It is recommended to perform a dose-response and time-course experiment beforehand to determine the optimal treatment parameters.
2. RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
Assess RNA integrity and concentration using a Bioanalyzer (Agilent) or a similar instrument. High-quality RNA (RIN > 8) is recommended for library preparation.
3. RNA-Seq Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using an aligner such as STAR.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Identify differentially expressed genes between UNC8153-treated and control samples using packages like DESeq2 or edgeR.
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.
5. Validation:
-
Validate the expression changes of a subset of key genes identified from the RNA-seq analysis using quantitative real-time PCR (qRT-PCR).
Conclusion
This compound is a valuable tool for studying the function of NSD2 and its role in disease. While direct transcriptomic data remains to be published, the available information on its mechanism and phenotypic effects, combined with data from NSD2 knockdown studies, provides a strong foundation for understanding its downstream consequences. The provided protocols offer a roadmap for researchers to generate their own gene expression data and further elucidate the impact of this potent NSD2 degrader. As more data becomes available for UNC8153 and other NSD2-targeting compounds, a more detailed and direct comparison of their effects on the transcriptome will be possible, paving the way for more informed therapeutic strategies.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of UNC8153's Cellular Activity by Biological Assays and Mass Spectrometry
This guide provides a comparative analysis of the methodologies used to characterize the activity of UNC8153, a novel degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein. The primary methods for assessing its cellular effect, namely In-Cell Western (ICW) and immunoblotting, are cross-validated by global quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals interested in the analytical validation of targeted protein degraders.
UNC8153 is a small molecule that induces the degradation of NSD2, a histone methyltransferase implicated in various cancers, including multiple myeloma.[1][2] It functions by bringing NSD2 to an E3 ubiquitin ligase, leading to NSD2's ubiquitination and subsequent degradation by the proteasome.[3][4] This activity reduces levels of the H3K36me2 histone mark, impacting gene expression and downstream pathological phenotypes.[1][2]
The term "TFA results" in the context of this molecule likely refers to the use of Trifluoroacetic acid (TFA) as a common mobile phase modifier in reverse-phase high-performance liquid chromatography (HPLC), a technique often coupled with mass spectrometry for the analysis of small molecules and peptides. However, the core validation of UNC8153's biological effect relies on comparing its targeted impact on the NSD2 protein, as measured by immuno-based assays, with its broader impact on the entire cellular proteome, as determined by mass spectrometry.
Data Presentation: Comparative Analysis of UNC8153 Activity
The following table summarizes the quantitative data from key experiments used to measure the efficacy and selectivity of UNC8153.
| Parameter | Method | Description | Result | Reference |
| Potency (DC50) | In-Cell Western (ICW) | Concentration of UNC8153 required to degrade 50% of NSD2 in U2OS cells. | 0.35 ± 0.1 µM | [5] |
| Maximum Degradation (Dmax) | In-Cell Western (ICW) | The maximum percentage of NSD2 degradation observed in U2OS cells. | 79 ± 1% | [5] |
| Selectivity | Quantitative Mass Spectrometry (Global Proteomics) | Fold change of protein levels in U2OS cells treated with 5 µM UNC8153 for 6 hours. | Of ~7,863 quantified proteins, NSD2 was the most significantly degraded protein. No other protein showed significant degradation. | [3] |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | The equilibrium dissociation constant, indicating the binding affinity of UNC8153 to the PWWP1 domain of NSD2. | 24 ± 7 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In-Cell Western (ICW) for NSD2 Quantification
This assay is used to quantify endogenous NSD2 protein levels in a high-throughput format.
-
Cell Seeding: U2OS cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of UNC8153 for a specified duration (e.g., 6 hours).
-
Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a mild detergent to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody specific to NSD2, followed by an IRDye-conjugated secondary antibody. A second normalization antibody (e.g., for a housekeeping protein) with a different fluorescent dye is also used.
-
Imaging and Quantification: The plate is scanned on an infrared imaging system. The integrated intensity of the NSD2 signal is normalized to the housekeeping protein signal. Data is then analyzed to determine DC50 and Dmax values.
Immunoblotting (Western Blot)
This technique provides a qualitative and semi-quantitative assessment of protein degradation.
-
Cell Lysis: Following treatment with UNC8153, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody against NSD2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., vinculin or actin) is used for normalization.
-
Signal Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.
Global Proteomics with Tandem Mass Tag (TMT) Quantification
This mass spectrometry-based method offers an unbiased, global view of protein level changes to assess the selectivity of a degrader.[3]
-
Sample Preparation: U2OS cells are treated with DMSO (vehicle control) or UNC8153. Cells are lysed, and proteins are extracted.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
TMT Labeling: Peptides from each condition (e.g., DMSO, UNC8153-treated) are chemically labeled with isobaric tandem mass tags (TMT). This allows for multiplexing and relative quantification of peptides from different samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies the peptides and quantifies the relative abundance of each peptide from the different samples based on the TMT reporter ion intensities.
-
Data Analysis: The data is processed to identify and quantify thousands of proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between the UNC8153-treated and control groups.[3]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Mechanism of UNC8153-mediated NSD2 degradation.
Caption: Workflow for cross-validating UNC8153's activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: UNC8153 TFA Versus Traditional Epigenetic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, moving from broad-spectrum inhibitors to highly selective agents. This guide provides an objective comparison of UNC8153 TFA, a novel targeted protein degrader, with traditional epigenetic inhibitors such as Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. The information presented is supported by experimental data to facilitate an informed evaluation of these distinct therapeutic strategies.
Executive Summary
This compound represents a paradigm shift in targeting epigenetic regulators. Unlike traditional inhibitors that modulate the enzymatic activity of their targets, this compound is a potent and selective degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This targeted degradation approach offers the potential for higher selectivity and a more profound and sustained impact on downstream signaling pathways compared to the often pleiotropic effects of conventional epigenetic inhibitors.
Data Presentation
The following tables summarize the quantitative performance of this compound and a selection of traditional epigenetic inhibitors. It is important to note that the data for traditional inhibitors are compiled from various studies and cell lines, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Comparative Efficacy of this compound and Traditional Epigenetic Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 / DC50 (µM) |
| This compound | NSD2 | Protein Degradation | U2OS | DC50: 0.35[1] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Enzymatic Inhibition | LNCaP, PC-3, TSU-Pr1 | IC50: 2.5 - 7.5[2] |
| SW-982 | IC50: 8.6[3] | |||
| SW-1353 | IC50: 2.0[3] | |||
| Panobinostat (LBH589) | Pan-HDAC (Class I, II, IV) | Enzymatic Inhibition | SW-982 | IC50: 0.1[3] |
| SW-1353 | IC50: 0.02[3] | |||
| HepG2 (48hr) | IC50: 0.00881[4] | |||
| Romidepsin (FK228) | Class I HDACs | Enzymatic Inhibition | Hut-78 | IC50: 0.000038 - 0.00636[5] |
| Karpas-299 | IC50: 0.00044 - 0.00387[5] | |||
| OCI-AML3, SKM-1, MDS-L (72hr) | IC50: 0.001 - 0.0018[6] | |||
| Decitabine (5-aza-dC) | DNMTs | Enzymatic Inhibition | K562 | IC50: 0.26[7] |
| Molt4 (96hr) | IC50: 10.113[8] |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Off-Target Profile |
| This compound | NSD2 | Highly selective. Proteomics data show no significant degradation of other proteins, including related NSD family members NSD1 and NSD3. |
| Traditional HDACi | Multiple HDAC isoforms | Generally broad specificity, inhibiting multiple HDAC enzymes which can lead to off-target effects. |
| Traditional DNMTi | DNMT1, DNMT3A, DNMT3B | Can have off-target effects due to incorporation into DNA and RNA, leading to cytotoxicity. |
Mechanism of Action and Signaling Pathways
This compound: Targeted Degradation of NSD2
This compound is a heterobifunctional molecule that induces the degradation of NSD2. It achieves this by binding to both NSD2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome. The degradation of NSD2 leads to a reduction in the histone mark H3K36me2, which is associated with active gene transcription and has been implicated in various cancers.
Traditional HDAC Inhibitors
HDAC inhibitors work by binding to the active site of histone deacetylases, preventing them from removing acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the activation of gene transcription, including tumor suppressor genes.
Traditional DNMT Inhibitors
DNMT inhibitors, such as decitabine, are nucleoside analogs that become incorporated into DNA during replication. They then covalently trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In-Cell Western (ICW) Assay for Protein Degradation
This assay is a quantitative immunofluorescence method used to measure protein levels in cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of the degrader compound (e.g., this compound) for a specified time (e.g., 6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein (e.g., anti-NSD2).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW).
-
Normalization: Use a normalization stain (e.g., CellTag 700 Stain) to account for variations in cell number.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the target protein signal is normalized to the cell stain signal. DC50 values are calculated from the dose-response curves.
2. NanoBRET™ Ubiquitination Assay
This is a live-cell, proximity-based assay to measure the ubiquitination of a target protein.
-
Plasmid Transfection: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor).
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat cells with the compound of interest.
-
Substrate and Ligand Addition: Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates an increase in ubiquitination.
3. Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
This method allows for the quantification of thousands of proteins across multiple samples to assess the selectivity of a degrader.
-
Cell Lysis and Protein Digestion: Lyse cells treated with the compound or vehicle control and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each sample with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each protein is determined by comparing the reporter ion intensities from the TMT tags. Proteins with significantly decreased abundance in the compound-treated samples compared to the control are identified as potential off-targets.
Conclusion
This compound exemplifies a novel and highly selective approach to targeting epigenetic regulators. Its mechanism of action, focused on the degradation of NSD2, offers a distinct advantage over the broader enzymatic inhibition of traditional epigenetic drugs like HDAC and DNMT inhibitors. This targeted degradation can lead to a more profound and durable biological effect with potentially fewer off-target effects. While traditional inhibitors have established clinical utility, the development of targeted degraders like this compound opens new avenues for precision medicine in oncology and other diseases driven by epigenetic dysregulation. The choice between these strategies will depend on the specific therapeutic context, the desired biological outcome, and the selectivity profile required for a safe and effective treatment.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UNC8153 TFA: A Comprehensive Safety and Handling Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of UNC8153 TFA, with a focus on the primary hazardous component, Trifluoroacetic Acid (TFA). Adherence to these protocols is critical for minimizing risks to personnel and the environment.
The immediate hazards associated with this compound are primarily due to the trifluoroacetic acid salt.[1] TFA is a strong, corrosive acid that requires careful handling and specific disposal procedures.[1][2]
Chemical and Safety Data Overview
The following table summarizes the key hazard information for Trifluoroacetic Acid (TFA), the component of this compound that dictates disposal requirements.
| Property | Value | Source |
| Chemical Name | Trifluoroacetic Acid | [3] |
| Synonyms | TFA, Trifluoroethanoic acid, Perfluoroacetic acid | [3] |
| CAS Number | 76-05-1 | [1] |
| Primary Hazards | Causes severe skin burns and eye damage, Harmful if inhaled, Corrosive | [2][3][4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects | [3][5] |
| Incompatibilities | Strong bases, oxidizing agents, reducing agents, metals, amines | [5][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the mandatory steps for the safe collection and disposal of this compound waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1]
1. Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[6][8][9]
-
Gloves: Wear nitrile or other chemical-resistant gloves. Double gloving is recommended.[1][7]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][9]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.[1][9]
2. Waste Collection and Segregation:
-
Designated Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.[1]
-
Container Material: Use containers made of compatible materials such as high-density polyethylene (HDPE) or sturdy glass.[1][8] Do not use metal containers , as TFA is corrosive to metals.[3][5][6]
-
Segregation: It is crucial to segregate TFA waste. Do not mix it with other waste streams, particularly bases, hydrides, or oxidizing agents, to prevent violent chemical reactions.[1][6][7]
3. Waste Container Labeling:
-
Immediate Labeling: Affix a "HAZARDOUS WASTE" tag or label to the container as soon as the first drop of waste is added.[8][10]
-
Content Identification: Clearly write the full chemical name, "UNC8153 Trifluoroacetic Acid Waste" or "Trifluoroacetic Acid Waste".[1][8] Avoid using chemical abbreviations or formulas.[6][8]
-
Hazard Information: Indicate the primary hazards, such as "Corrosive".[1]
4. Disposal of Contaminated Materials:
-
All materials that come into direct contact with this compound are considered hazardous waste.
-
This includes items such as pipette tips, weigh boats, contaminated gloves, and absorbent paper.[1][9] These items must be placed in the designated solid hazardous waste container for this compound.
5. Final Disposal:
-
Prohibition: Under no circumstances should this compound waste be poured down the sink or disposed of in regular trash.[1][5][6]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[6][8] Liquid waste containers must be kept in secondary containment.[10]
-
Arrange for Pickup: Once the waste container is nearly full (a maximum of 80% capacity is recommended), contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and proper disposal by trained personnel.[1][8][9]
Workflow for this compound Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Small Spills (within a fume hood):
-
Large Spills (>50 mL outside a fume hood):
-
Personal Exposure:
-
Skin Contact: Immediately move to a safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. amherst.edu [amherst.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for Handling UNC8153 TFA
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the full scope of required PPE. However, the following are the minimum requirements for handling UNC8153 TFA.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z-87.1 standards. A face shield should also be worn when handling larger quantities.[2] | To protect eyes from splashes of the chemical, which can cause serious eye damage. |
| Hand Protection | Nitrile gloves are required. Gloves should be inspected for tears or degradation before use. Double gloving is recommended.[2][6] | To prevent skin contact, which can cause severe burns.[6] Contaminated gloves should be changed immediately.[6] |
| Body Protection | A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or suits are recommended. | To protect the skin from accidental spills. |
| Respiratory Protection | All handling of this compound, especially in solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7] | TFA vapor is highly irritating to the respiratory tract and can be fatal in high concentrations.[3] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be performed in a designated area within a laboratory, equipped with a functioning chemical fume hood, eyewash station, and safety shower.[3]
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly.[3] All necessary PPE must be worn. Prepare all required equipment and reagents in advance to minimize the time spent handling the open container.
-
Dispensing Solid Compound : When weighing the solid this compound, perform the task within a chemical fume hood to minimize the risk of creating and inhaling dust.[2] Use appropriate tools to handle the compound and avoid direct contact.
-
Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
Storage : Keep the container tightly closed when not in use.[2][3] Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[2] The storage area should be clearly labeled.
-
Spill Management :
-
Minor Spill (<50 mL within a fume hood) : Absorb the spill with an inert material like vermiculite or sand.[3] Place the absorbent material in a suitable, sealed container for disposal.[3]
-
Large Spill (>50 mL or any spill outside of a fume hood) : Evacuate the laboratory immediately and alert others.[3] If safe to do so, close the laboratory door and post a warning sign.[3] Contact the appropriate emergency response personnel.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with incompatible waste streams.
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[3]
-
Storage of Waste : Store hazardous waste containers in a designated satellite accumulation area.[3]
-
Disposal Request : Once the waste container is nearly full, follow your institution's procedures for chemical waste pickup and disposal. Do not pour any waste containing this compound down the drain.[7]
-
Empty Containers : Empty containers that held this compound should be rinsed thoroughly before disposal, with the rinseate collected as hazardous waste.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. carlroth.com [carlroth.com]
- 6. amherst.edu [amherst.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
